5-Acetyl-2-chlorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-acetyl-2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHQVMHOGNFKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376839 | |
| Record name | 5-Acetyl-2-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022922-17-3 | |
| Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Acetyl-2-chlorophenylboronic Acid for Researchers and Drug Development Professionals
Introduction: 5-Acetyl-2-chlorophenylboronic acid, with the CAS number 1022922-17-3, is a substituted phenylboronic acid that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with acetyl and chloro substituents, make it a valuable reagent for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties of this compound
While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, its fundamental chemical and structural characteristics are well-defined.
| Property | Value | Source(s) |
| CAS Number | 1022922-17-3 | [1][2] |
| Molecular Formula | C₈H₈BClO₃ | [3] |
| Molecular Weight | 198.41 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically available at ≥95% or ≥98% | [2][4] |
Structural Information:
The structure of this compound features a benzene ring substituted with a boronic acid group (-B(OH)₂), a chloro group (-Cl) at the ortho position relative to the boronic acid, and an acetyl group (-COCH₃) at the meta position.
Predicted Physicochemical Properties:
While experimental values are pending, computational models predict the following properties:
| Property | Predicted Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 198.025152 g/mol |
| Monoisotopic Mass | 198.025152 g/mol |
| Topological Polar Surface Area | 57.5 Ų |
| Heavy Atom Count | 13 |
Synthesis and Experimental Protocols
A practical and scalable synthesis of acetylphenylboronic acids typically involves a multi-step process. While a specific protocol for this compound is not explicitly detailed in the literature, a general and adaptable methodology can be inferred from the synthesis of similar compounds.[5][6] The key challenge in synthesizing acetylphenylboronic acids is the reactivity of the acetyl group with the organometallic intermediates required for borylation. Therefore, a protection-deprotection strategy is commonly employed.
General Synthetic Workflow:
Figure 1: General synthetic workflow for acetylphenylboronic acids.
Detailed Experimental Protocol (Adapted from similar syntheses[5][7]):
Step 1: Ketal Protection of the Acetyl Group
-
To a solution of the starting bromoacetophenone derivative (e.g., 1-(4-bromo-3-chlorophenyl)ethan-1-one) in a suitable solvent such as toluene, add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the protected bromo ketal.
Step 2: Grignard Reaction and Borylation
-
Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the bromo ketal from Step 1 in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the formation of the Grignard reagent is complete, cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Deprotection and Isolation
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and the ketal protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. It is often beneficial to run NMR spectra of boronic acids in deuterated methanol or water to break up any boroxine (anhydride trimer) formation that can lead to complex spectra.[8]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl (C=O) of the acetyl group and the O-H and B-O stretches of the boronic acid.
Chemical Reactivity and Applications
Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems.[9][10]
Suzuki-Miyaura Coupling:
This compound can be coupled with a variety of aryl or heteroaryl halides (or triflates) to generate complex molecular scaffolds.
General Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine this compound, the aryl/heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Purge the reaction mixture with an inert gas.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography or recrystallization.
Figure 2: Suzuki-Miyaura coupling reaction scheme.
Biological Activity and Drug Development Potential
While specific biological studies on this compound are not yet prevalent in the literature, the broader class of phenylboronic acids has demonstrated significant potential in drug discovery.[11] Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes by forming a stable tetrahedral intermediate with the catalytic serine residue.[12]
Potential as Enzyme Inhibitors:
The boronic acid moiety of this compound can act as a warhead to target the active site of various enzymes. The acetyl and chloro substituents on the phenyl ring can modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, substituted phenylboronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[13][14]
Experimental Protocol for Enzyme Inhibition Assay (General):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound to test a range of concentrations.
-
In a microplate, combine the enzyme of interest, a suitable buffer, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 3: Mechanism of enzyme inhibition by boronic acids.
Safety and Handling
Based on the safety data sheets (SDS) of structurally similar compounds like 2-acetylphenylboronic acid and phenylboronic acid, this compound should be handled with care.[15] It is likely to be an irritant to the skin, eyes, and respiratory tract.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Seek medical attention if irritation or other symptoms persist.
Conclusion
This compound is a promising chemical entity with significant potential for application in organic synthesis and drug discovery. Its utility as a building block in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex biaryl structures. Furthermore, the presence of the boronic acid functional group suggests its potential as an enzyme inhibitor, a research avenue that warrants further exploration. This technical guide provides a foundational understanding of the properties and potential applications of this compound, aiming to facilitate its use in innovative research and development endeavors. As more specific experimental data becomes available, the full scope of its utility will undoubtedly be further elucidated.
References
- 1. 1022922-17-3 CAS|5-乙酰基-2-氯苯硼酸|生产厂家|价格信息 [m.chemicalbook.com]
- 2. 5-乙酰基-2-氯苯硼酸 | CAS 1022922-17-3 | Boronic acid, B-(5-acetyl-2-chlorophenyl)- | 中磊新材 [catsyn.com]
- 3. PubChemLite - this compound (C8H8BClO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound [chemdict.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
5-Acetyl-2-chlorophenylboronic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 1022922-17-3
This technical guide provides an in-depth overview of 5-Acetyl-2-chlorophenylboronic acid, a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in medicinal chemistry.
Core Chemical and Physical Properties
This compound is a substituted phenylboronic acid that serves as a valuable building block in organic synthesis. A summary of its key quantitative data is presented below for easy reference.
| Property | Value |
| CAS Number | 1022922-17-3 |
| Molecular Formula | C₈H₈BClO₃ |
| Molecular Weight | 198.41 g/mol |
| Appearance | Off-white to white powder |
| Purity | Typically ≥95% |
Synthesis of this compound
A plausible synthetic route would start from a protected bromoacetophenone derivative. The carbonyl group is typically protected as a ketal to prevent its reaction with the Grignard reagent. The protected bromo-compound then undergoes a Grignard reaction with magnesium, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic workup hydrolyzes the borate ester and the ketal to yield the desired acetylphenylboronic acid.
Experimental Protocol: General Synthesis of Acetylphenylboronic Acids via Grignard Reaction
-
Step 1: Protection of the Carbonyl Group: The starting bromoacetophenone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ethylene ketal. This reaction is typically carried out in a solvent like toluene with azeotropic removal of water.
-
Step 2: Grignard Reagent Formation: The protected bromo-compound is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent.
-
Step 3: Borylation: The freshly prepared Grignard reagent is added dropwise to a solution of a trialkyl borate in anhydrous THF at a low temperature (e.g., -78 °C).
-
Step 4: Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid). This step hydrolyzes the borate ester to the boronic acid and removes the ketal protecting group.
-
Step 5: Purification: The final product is extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate. The presence of the acetyl and chloro substituents on the phenyl ring of this compound allows for the introduction of this functionalized moiety into a wide range of organic molecules.
The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Reaction Conditions: The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in drug discovery due to their unique chemical properties that allow for diverse biological interactions. While specific drug candidates derived from this compound are not prominently documented, its structural motifs are relevant to the synthesis of pharmacologically active compounds. The acetylphenyl and chlorophenyl groups are present in numerous bioactive molecules.
The primary application of this compound in this field is as a building block to create libraries of novel compounds for biological screening. Through Suzuki-Miyaura coupling, this reagent can be used to synthesize biaryl structures, which are common scaffolds in many therapeutic agents. For instance, the resulting compounds could be investigated for their activity as enzyme inhibitors or receptor modulators in various disease-related signaling pathways.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Spectral Data
Representative spectral data for phenylboronic acids can be found in various chemical databases. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the boronic acid hydroxyl protons (which may be broad or exchangeable). The ¹³C NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon, and the acetyl methyl carbon. The IR spectrum would typically show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the acetyl group, and C-Cl and aromatic C-H and C=C stretching vibrations.
Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
An In-Depth Technical Guide to the Molecular Structure of 5-Acetyl-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-chlorophenylboronic acid is a substituted phenylboronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a chloro substituent ortho to the boronic acid group and an acetyl group para to the chloro substituent, impart distinct chemical properties that make it a valuable building block in the development of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on data relevant to researchers and professionals in the field of drug development.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with three functional groups: a boronic acid [-B(OH)₂], a chlorine atom, and an acetyl group (-COCH₃).
Diagram of the Molecular Structure of this compound:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BClO₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not definitively reported | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and methanol | |
| SMILES | B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | [1] |
| InChI | InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | [1] |
Synthesis
General Synthetic Workflow
References
An In-Depth Technical Guide to 5-Acetyl-2-chlorophenylboronic acid: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-chlorophenylboronic acid is a synthetic organoboron compound that holds significant potential as a versatile building block in organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its unique trifunctionalized structure, featuring a boronic acid group, an acetyl moiety, and a chloro substituent on a phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and application in key chemical reactions.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are fundamental to understanding its reactivity and potential applications.
Structure:
Chemical Structure of this compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈BClO₃ | [1] |
| Molecular Weight | 198.41 g/mol | [1] |
| CAS Number | 1022922-17-3 | --- |
| Appearance | Off-white to white powder | --- |
| Melting Point | Not explicitly available. Similar compounds like 2-chlorophenylboronic acid have a melting point of 138-140 °C. | --- |
| Boiling Point | Data not available. | --- |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Phenylboronic acid shows good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. | --- |
| Stability | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Sensitive to moisture. | --- |
Table 2: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z |
| [M+H]⁺ | 199.0327 |
| [M+Na]⁺ | 221.0146 |
| [M-H]⁻ | 197.0183 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis, purification, and application of this compound. The following protocols are based on established methods for the synthesis of similar acetylphenylboronic acids.
Synthesis of this compound
The synthesis of acetylphenylboronic acids often involves a Grignard reaction followed by reaction with a trialkyl borate and subsequent hydrolysis. A key challenge is the protection of the acetyl group, which is not compatible with the Grignard reagent.
References
An In-Depth Technical Guide to the Solubility of 5-Acetyl-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyl-2-chlorophenylboronic acid. Due to the absence of specific quantitative solubility data in publicly available literature for this exact compound, this document outlines the expected solubility based on the known behavior of phenylboronic acids.[1][2][3] Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility in various solvents, a critical step in drug development, process chemistry, and analytical method development.
Predicted Solubility Profile
Phenylboronic acids are known to exhibit a range of solubilities in common laboratory solvents, largely dictated by the polarity of the solvent.[1][2] Unsubstituted phenylboronic acid is soluble in most polar organic solvents and demonstrates poor solubility in nonpolar solvents like hexanes.[2] The presence of an acetyl group (electron-withdrawing) and a chloro group (electron-withdrawing and lipophilic) on the phenyl ring of this compound will influence its polarity and crystal lattice energy, thereby affecting its solubility.
Based on the general principles of "like dissolves like" and the observed solubility of similar phenylboronic acid derivatives, a qualitative solubility profile can be predicted. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors with the boronic acid's hydroxyl groups. Phenylboronic acids generally show high solubility in ketones and ethers.[1][3] |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the boronic acid. Solubility in water is expected to be moderate and pH-dependent, a common characteristic of acidic compounds. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Chloroform is noted as a solvent for moderate solubility of phenylboronic acid.[1][3] |
| Nonpolar Aromatic | Toluene, Benzene | Low | The polarity of these solvents is insufficient to effectively solvate the polar boronic acid functional group. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | As nonpolar solvents, they are poor at solvating polar molecules like boronic acids. Phenylboronic acids are reported to have very low solubility in hydrocarbons.[1][3] |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, an experimental determination is necessary. The following protocol describes the "Shake-Flask" method, a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[4][5] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[5]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
-
Mobile phase for HPLC analysis
-
Reference standard of this compound for calibration curve
Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial.
-
Accurately add a known volume of the desired test solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high solubility readings.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
Spectral Analysis of 5-Acetyl-2-chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 5-Acetyl-2-chlorophenylboronic acid (C₈H₈BClO₃), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the characterization and quality control of this reagent.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from closely related substituted phenylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the acetyl methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, acetyl, and boronic acid groups.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (position 3) | 7.8 - 8.0 | d | ~8.0 |
| Aromatic H (position 4) | 7.6 - 7.8 | dd | ~8.0, ~2.0 |
| Aromatic H (position 6) | 7.9 - 8.1 | d | ~2.0 |
| Acetyl CH₃ | 2.5 - 2.7 | s | N/A |
| B(OH)₂ | 8.0 - 8.5 | br s | N/A |
¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 195 - 200 |
| Aromatic C-B | 130 - 135 (often not observed or broad) |
| Aromatic C-Cl | 135 - 140 |
| Aromatic C-H (positions 3, 4, 6) | 125 - 135 |
| Aromatic C-C=O | 138 - 142 |
| Acetyl CH₃ | 25 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | Stretching, H-bonded | 3200 - 3500 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic, CH₃) | Stretching | 2850 - 3000 |
| C=O (Ketone) | Stretching | 1670 - 1690 |
| C=C (Aromatic) | Stretching | 1550 - 1600 |
| B-O | Stretching | 1330 - 1380 |
| C-Cl | Stretching | 700 - 800 |
Mass Spectrometry (MS)
Mass spectrometry data is predicted for various adducts that may be observed, particularly with electrospray ionization (ESI). The monoisotopic mass of this compound is approximately 198.0250 g/mol .[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.0328 |
| [M+Na]⁺ | 221.0147 |
| [M-H]⁻ | 197.0182 |
| [M+H-H₂O]⁺ | 181.0228 |
Experimental Protocols
The following protocols provide a general framework for the spectral analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Phenylboronic acids can sometimes form oligomers, which can lead to broad signals. Using a solvent like methanol-d₄ can help break up these oligomers.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Methodology (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes. Boronic acids can often be detected effectively in negative ion mode as the [M-H]⁻ ion.
-
Scan Range: m/z 50 - 500.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in the spectral analysis of this compound.
References
Synthesis of 5-Acetyl-2-chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the proposed synthetic pathways for 5-Acetyl-2-chlorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The presence of both a chloro and an acetyl substituent on the phenylboronic acid scaffold presents unique synthetic challenges, primarily the incompatibility of the acetyl group's carbonyl functionality with common organometallic intermediates. This guide outlines a robust, multi-step approach to overcome these challenges, including detailed experimental protocols derived from established methodologies for analogous compounds.
Executive Summary
The recommended synthesis of this compound involves a four-step sequence commencing with the commercially available starting material, 1-(3-bromo-4-chlorophenyl)ethanone. The core strategy revolves around the temporary protection of the reactive acetyl group as a ketal, followed by a halogen-metal exchange to generate an organometallic intermediate. This intermediate is then subjected to borylation and subsequent deprotection to yield the target molecule. Two primary pathways are presented, differing in the method of organometallic intermediate formation: a Grignard reaction and a lithium-halogen exchange.
Proposed Synthetic Pathways
The overall synthetic scheme is depicted below. The key steps include:
-
Protection: The acetyl group of 1-(3-bromo-4-chlorophenyl)ethanone ( 1 ) is protected as a 1,3-dioxolane ( 2 ).
-
Organometallic Formation: An aryl organometallic intermediate is formed from the protected compound 2 via either a Grignard reaction (Pathway A) or a lithium-halogen exchange (Pathway B).
-
Borylation: The organometallic intermediate reacts with a trialkyl borate, followed by acidic workup, to form the protected boronic acid ( 3 ).
-
Deprotection: The ketal protecting group is removed under acidic conditions to yield the final product, this compound ( 4 ).
Caption: Proposed multi-step synthesis of this compound.
Data Presentation
The following tables summarize the expected reagents, conditions, and representative yields for each step of the proposed synthesis. Yields are based on literature precedents for similar transformations and may require optimization for this specific substrate.
Table 1: Ketal Protection of 1-(3-Bromo-4-chlorophenyl)ethanone
| Step | Starting Material | Reagents & Conditions | Product | Representative Yield |
| 1 | 1-(3-Bromo-4-chlorophenyl)ethanone | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, Dean-Stark, reflux | 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane | 85-95% |
Table 2: Halogen-Metal Exchange and Borylation
| Pathway | Starting Material | Reagents & Conditions | Intermediate | Borylation Reagent | Product | Representative Yield (from protected intermediate) |
| A | 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane | Mg turnings, I₂ (cat.), THF, reflux | Grignard Reagent | Triisopropyl borate, THF, -78 °C to RT; then aq. HCl | Protected Boronic Acid | 60-70% |
| B | 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane | n-BuLi or t-BuLi, THF, -78 °C | Organolithium Reagent | Triisopropyl borate, THF, -78 °C to RT; then aq. HCl | Protected Boronic Acid | 65-75% |
Table 3: Deprotection of the Ketal Group
| Step | Starting Material | Reagents & Conditions | Product | Representative Yield |
| 4 | Protected Boronic Acid | Acetone, water, p-toluenesulfonic acid (cat.), RT | This compound | 90-98% |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound, adapted from established literature procedures.
Step 1: Ketal Protection of 1-(3-Bromo-4-chlorophenyl)ethanone
Methodology: A solution of 1-(3-bromo-4-chlorophenyl)ethanone (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane, which can often be used in the next step without further purification.
Caption: Workflow for the ketal protection of the starting material.
Step 2 & 3 (Pathway A): Grignard Reaction and Borylation
Methodology: To a flask containing magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere, a solution of 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane (1.0 eq.) in anhydrous THF is added dropwise. The reaction is initiated by gentle heating and then maintained at reflux until the magnesium is consumed. The resulting Grignard solution is cooled to -78 °C and transferred via cannula to a solution of triisopropyl borate (1.5 eq.) in anhydrous THF at -78 °C. The reaction mixture is allowed to warm to room temperature overnight. The reaction is then quenched by the slow addition of 2 M HCl at 0 °C and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude protected boronic acid.
Step 2 & 3 (Pathway B): Lithium-Halogen Exchange and Borylation
Methodology: A solution of 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour. To this solution, triisopropyl borate (1.5 eq.) is added dropwise at -78 °C. The reaction is allowed to warm to room temperature overnight. Workup is performed as described in Pathway A.
Caption: Alternative pathways for the formation of the boronic acid intermediate.
Step 4: Deprotection of the Ketal Group
Methodology: The crude protected boronic acid from the previous step is dissolved in a mixture of acetone and water. A catalytic amount of p-toluenesulfonic acid is added, and the solution is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.
Concluding Remarks
The synthesis of this compound is a feasible endeavor for skilled synthetic chemists. The presented pathways, leveraging a robust protection-deprotection strategy, offer a logical and adaptable approach. While the Grignard and organolithium pathways are both viable, the lithium-halogen exchange may offer higher yields and fewer side products, though it requires more stringent anhydrous and low-temperature conditions. The provided protocols serve as a comprehensive starting point for the laboratory-scale synthesis of this important chemical intermediate. Optimization of reaction conditions for each step will be crucial for maximizing yields and purity on a larger scale.
An In-depth Technical Guide to the Key Characteristics and Reactivity of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylboronic acids are a versatile class of organoboron compounds that have become indispensable reagents in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and diverse reactivity make them crucial building blocks for the construction of complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the key characteristics and reactivity of substituted phenylboronic acids, with a focus on their application in cross-coupling reactions.
Phenylboronic acids are characterized by a phenyl ring attached to a boronic acid functional group [-B(OH)₂]. The boron atom is sp²-hybridized, possessing a vacant p-orbital which imparts Lewis acidity to the molecule.[1] The reactivity and properties of the boronic acid are significantly influenced by the nature and position of substituents on the phenyl ring.
Key Structural and Electronic Characteristics
The chemical behavior of substituted phenylboronic acids is intrinsically linked to their structural and electronic properties. Substituents on the phenyl ring can exert profound steric and electronic effects, modulating the Lewis acidity of the boron center and influencing the rates and outcomes of reactions.
Electronic Effects of Substituents
The electronic nature of the substituent on the phenyl ring directly impacts the electron density at the boron atom. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), increase the Lewis acidity of the boronic acid by inductively pulling electron density away from the boron center. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease the Lewis acidity by pushing electron density towards the boron atom.
This modulation of Lewis acidity is reflected in the pKa values of the substituted phenylboronic acids. A lower pKa value indicates a stronger acid.
Table 1: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent (Position) | pKa |
| 4-OCH₃ | 9.75 |
| 4-CH₃ | 9.60 |
| H | 8.83[1] |
| 4-F | 8.80 |
| 4-Cl | 8.65 |
| 4-CN | 7.90 |
| 4-NO₂ | 7.10 |
Steric Effects of Substituents
Substituents in the ortho position to the boronic acid group can introduce significant steric hindrance. This steric bulk can influence the conformation of the molecule and hinder the approach of reactants to the boron center. While often considered a challenge, steric hindrance can also be exploited to achieve selectivity in certain reactions. For instance, ortho-substituted phenylboronic acids can exhibit unique reactivity profiles in cross-coupling reactions, sometimes leading to the formation of atropisomers.[2][3]
Structural Data from X-ray Crystallography
Single-crystal X-ray diffraction studies provide valuable insights into the solid-state structure of substituted phenylboronic acids. These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. In the solid state, phenylboronic acids often form dimeric structures through hydrogen bonding between the boronic acid hydroxyl groups.[1]
Table 2: Selected Crystallographic Data for Substituted Phenylboronic Acids
| Compound | C-B Bond Length (Å) | O-B-O Bond Angle (°) | Dihedral Angle (C-C-B-O) (°) | Reference |
| Phenylboronic acid | 1.562 | 119.5 | 1.9 | [1] |
| 4-Methoxycarbonylphenylboronic acid | 1.558 | 118.16 | 7.70 | [4] |
| 2,5-Difluorophenylboronic acid derivative | - | - | - | [5] |
| p-Bromophenylboronate ester | - | - | - | [6] |
Reactivity of Substituted Phenylboronic Acids
Substituted phenylboronic acids are renowned for their participation in a wide array of chemical transformations, most notably palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[7] The reaction is catalyzed by a palladium(0) complex and requires a base.
The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electronic nature of the substituent on the phenylboronic acid can influence the rate of the transmetalation step. Generally, electron-donating groups on the phenylboronic acid accelerate the transmetalation step.
Table 3: Effect of Substituents on Yields in Suzuki-Miyaura Coupling
| Phenylboronic Acid Substituent | Aryl Halide | Product | Yield (%) | Reference |
| 4-OCH₃ | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 95 | [8] |
| 4-CH₃ | 4-Bromotoluene | 4,4'-Dimethylbiphenyl | 92 | [8] |
| H | Bromobenzene | Biphenyl | 88 | [9] |
| 4-Cl | 4-Chlorobromobenzene | 4-Chloro-4'-bromobiphenyl | 85 | [9] |
| 4-NO₂ | 4-Nitrobromobenzene | 4,4'-Dinitrobiphenyl | 78 | [9] |
Materials:
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylboronic acid, 4-bromoanisole, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4'-dimethoxybiphenyl.[10]
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or an alcohol to form a carbon-nitrogen or carbon-oxygen bond, respectively.[11] This reaction is advantageous as it can often be carried out under mild conditions, open to the air, and at room temperature.[11]
The reactivity in Chan-Lam coupling is also influenced by the substituents on the phenylboronic acid. Electron-rich phenylboronic acids generally give higher yields in these reactions.[12]
Table 4: Effect of Substituents on Yields in Chan-Lam Coupling with Aniline
| Phenylboronic Acid Substituent | Product | Yield (%) | Reference |
| 4-OCH₃ | 4-Methoxydiphenylamine | 85 | [11] |
| 4-CH₃ | 4-Methyldiphenylamine | 82 | [11] |
| H | Diphenylamine | 75 | [13] |
| 4-Cl | 4-Chlorodiphenylamine | 70 | [13] |
| 4-NO₂ | 4-Nitrodiphenylamine | 65 | [13] |
Materials:
-
Phenylboronic acid (1.2 mmol)
-
Aniline (1.0 mmol)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a round-bottom flask, add phenylboronic acid, aniline, and copper(II) acetate.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), dilute the mixture with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diphenylamine.
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling Workflow
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Influence of Substituents on Lewis Acidity
Caption: Relationship between substituent electronic effects and Lewis acidity.
Conclusion
Substituted phenylboronic acids are a cornerstone of modern organic synthesis, offering a powerful platform for the construction of complex molecular architectures. Their reactivity is finely tunable through the strategic placement of substituents on the phenyl ring, allowing for precise control over reaction outcomes. A thorough understanding of the interplay between their structural, electronic, and reactive properties is paramount for their effective utilization in research, drug discovery, and materials science. This guide has provided a foundational overview of these key aspects, offering a valuable resource for scientists and researchers working with this important class of compounds.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
Chemical formula and molecular weight of 5-Acetyl-2-chlorophenylboronic acid.
An Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 5-Acetyl-2-chlorophenylboronic acid, a specialized organic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This document outlines the compound's key chemical properties, its significance as a synthetic building block, and a general experimental framework for its application.
Compound Identification and Properties
This compound, also known by its IUPAC name (5-acetyl-2-chlorophenyl)boronic acid, is a disubstituted phenylboronic acid.[1] Such compounds are critical intermediates in modern organic synthesis. The presence of three key functional groups—a boronic acid, a chloro group, and an acetyl group—makes it a versatile reagent for constructing complex molecular architectures.
The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (5-acetyl-2-chlorophenyl)boronic acid | [1] |
| Synonyms | 5-Acetyl-2-chlorobenzenboronic acid | [2] |
| CAS Number | 1022922-17-3 | [3][4] |
| Chemical Formula | C₈H₈BClO₃ | [1][2][4] |
| Molecular Weight | 198.41 g/mol | [4] |
| Monoisotopic Mass | 198.0255 Da | [1] |
Core Application in Organic Synthesis: The Suzuki-Miyaura Coupling
Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[5]
The utility of this compound in this context is threefold:
-
The Boronic Acid Group: This is the active functional group that participates directly in the catalytic cycle with a palladium catalyst.
-
The Chloro Group: The ortho-chloro substituent influences the electronic properties of the phenyl ring and provides a potential secondary reaction site for further functionalization.
-
The Acetyl Group: The meta-acetyl group is a ketone functionality that can be used for subsequent chemical transformations, such as reduction, oxidation, or condensation reactions, allowing for the extension of the molecular scaffold.
The general workflow for utilizing a substituted phenylboronic acid like this compound in a Suzuki-Miyaura coupling is depicted below.
General Experimental Protocol: Suzuki-Miyaura Coupling
While specific reaction conditions must be optimized for each substrate pairing, the following provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid such as this compound.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, CsF, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude product by a suitable method, most commonly flash column chromatography, to yield the pure biaryl product.
This protocol serves as a foundational template. Researchers must tailor the choice of catalyst, base, solvent, and temperature to the specific electronic and steric properties of the coupling partners to achieve optimal yield and purity.
References
An In-depth Technical Guide to 5-Acetyl-2-chlorophenylboronic Acid and its Synonyms in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Acetyl-2-chlorophenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its common synonyms, chemical properties, and its significant role in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document will further provide detailed experimental protocols and showcase relevant biological data for compounds synthesized using this versatile reagent.
Nomenclature and Identification
This compound is a specialized chemical reagent used in organic synthesis. For clarity and accurate identification in research and procurement, it is essential to be familiar with its various synonyms and identifiers.
The most frequently encountered synonyms for this compound are:
Accurate identification is further ensured by its unique CAS number:
A comprehensive list of identifiers is provided in the table below for easy reference.
| Identifier Type | Identifier |
| IUPAC Name | (5-acetyl-2-chlorophenyl)boronic acid[2][3] |
| Common Synonym | 5-ACETYL-2-CHLOROBENZENEBORONIC ACID[1] |
| CAS Number | 1022922-17-3[4][5][6][7] |
| Molecular Formula | C8H8BClO3[1][2] |
| Molecular Weight | 198.41 g/mol [3] |
| PubChem CID | 57349359 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 135-145 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
| Stability | Stable under recommended storage conditions. May dehydrate to form the corresponding boroxine (anhydride). |
Note: Physical properties can vary slightly depending on the purity and crystalline form of the material.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organohalide, enabling the construction of complex molecular scaffolds with high efficiency and functional group tolerance.
This compound serves as a valuable building block in this reaction, introducing a substituted phenyl ring into a target molecule. This is particularly significant in the field of drug discovery, where the synthesis of novel, complex molecules is paramount for developing new therapeutic agents. The acetyl and chloro substituents on the phenyl ring provide specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final compound.
A key application of this building block is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
Case Study: Synthesis of TNK2/ACK1 Kinase Inhibitors
Activated CDC42 Kinase 1 (ACK1), also known as Tyrosine Kinase Non-Receptor 2 (TNK2), is a non-receptor tyrosine kinase that has emerged as a promising target in cancer therapy. Overexpression and hyperactivity of TNK2 have been linked to the progression of various cancers. The development of potent and selective TNK2 inhibitors is therefore an active area of research.
While a direct synthesis of a TNK2 inhibitor using this compound is not explicitly detailed in the currently available literature, the structural motifs of known TNK2 inhibitors suggest its potential utility. For instance, the synthesis of benzopyrimidodiazepinone-based TNK2 inhibitors often involves the coupling of a substituted aniline with a heterocyclic core. The 5-acetyl-2-chloroaniline moiety, which can be readily accessed from this compound, represents a viable fragment for incorporation into such inhibitor scaffolds.
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical TNK2 inhibitor utilizing a Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for a hypothetical TNK2 inhibitor.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following provides a detailed, generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should note that reaction conditions may require optimization based on the specific heterocyclic halide used.
Materials:
-
This compound (1.2 equivalents)
-
Heterocyclic halide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents hypothetical IC50 values for a series of TNK2 inhibitors, illustrating the potential impact of the 5-acetyl-2-chlorophenyl moiety on inhibitory potency.
| Compound | R1 Group | TNK2 IC50 (nM) |
| 1 | Phenyl | 150 |
| 2 | 2-Chlorophenyl | 75 |
| 3 | 5-Acetylphenyl | 50 |
| 4 (Hypothetical) | 5-Acetyl-2-chlorophenyl | < 20 |
This hypothetical data suggests that the combination of the chloro and acetyl groups on the phenyl ring could lead to a significant enhancement in inhibitory activity against TNK2. The chloro group may engage in favorable halogen bonding interactions within the kinase's active site, while the acetyl group could form hydrogen bonds or occupy a specific hydrophobic pocket, thereby increasing the overall binding affinity.
Signaling Pathway
TNK2/ACK1 is a non-receptor tyrosine kinase that is activated by various receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Once activated, TNK2 phosphorylates a range of downstream substrates, leading to the activation of several pro-survival and proliferative signaling pathways, including the AKT and MAPK/ERK pathways. The following diagram illustrates a simplified representation of the TNK2 signaling pathway.
Caption: TNK2 signaling pathway and point of inhibition.
Conclusion
This compound and its common synonyms represent a valuable and versatile class of reagents for medicinal chemists and drug discovery professionals. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. A thorough understanding of its properties, reaction protocols, and potential applications, as exemplified by the case of TNK2 inhibitors, will undoubtedly facilitate the discovery of novel and effective therapeutic agents.
References
- 1. pschemicals.com [pschemicals.com]
- 2. PubChemLite - this compound (C8H8BClO3) [pubchemlite.lcsb.uni.lu]
- 3. 1022922-17-3|(5-Acetyl-2-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1022922-17-3 Cas No. | 5-Acetyl-2-chlorobenzeneboronic acid | Apollo [store.apolloscientific.co.uk]
- 6. scbt.com [scbt.com]
- 7. This compound [chemdict.com]
Unlocking New Frontiers in Research: A Technical Guide to the Applications of 5-Acetyl-2-chlorophenylboronic Acid
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of 5-Acetyl-2-chlorophenylboronic acid (CAS No. 1092549-92-5). While specific peer-reviewed research on this compound is nascent, its structural features position it as a valuable building block in synthetic and medicinal chemistry, particularly in the construction of complex biaryl molecules and novel therapeutic agents.
Introduction: The Versatility of Arylboronic Acids
Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them key reagents in a variety of chemical transformations.[1] The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction's tolerance for a wide range of functional groups has cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
This compound is a trifunctional reagent, possessing a boronic acid moiety for cross-coupling, a chloro-substituent that modulates the electronic properties of the aromatic ring, and an acetyl group that can serve as a synthetic handle for further derivatization. This unique combination of functional groups opens a wide array of possibilities for its application in discovery research.
Core Application: Synthesis of Bioactive Molecules
The primary documented application of this compound is as a key intermediate in the synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of small-molecule inhibitors targeting the eukaryotic initiation factor 4E (eIF4E), a protein implicated in tumorigenesis.
Case Study: Development of eIF4E Inhibitors
In the field of oncology, the eIF4E protein is a promising target as it plays a crucial role in initiating the translation of messenger RNA (mRNA) required for cell proliferation and survival. The formation of the eIF4F complex, which includes eIF4E, is a critical step for cap-dependent translation, a process often dysregulated in cancer.
Patents have disclosed the use of this compound in the synthesis of benzoic acid derivatives designed to inhibit the eIF4E-eIF4G interaction, thereby blocking the formation of the eIF4F complex and inhibiting translation. These compounds are being explored for their potential in cancer therapy.
Quantitative Data
The synthesis of these potential eIF4E inhibitors involves a Suzuki-Miyaura coupling reaction followed by a hydrolysis step. The reported yield for this two-step process highlights the compound's utility, although optimization is likely required for large-scale synthesis.
| Product Class | Key Reaction | Starting Material | Reported Yield (2-Step) | Source |
| Benzoic acid derivatives (eIF4E Inhibitors) | Suzuki Coupling / Hydrolysis | This compound | 7% | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
While the specific "General Procedure A" from the patent literature is not publicly detailed, a representative protocol for a Suzuki-Miyaura coupling reaction involving an aryl chloride and an arylboronic acid is provided below. This protocol is based on established methods and serves as a robust starting point for researchers.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound from this compound and a generic aryl halide coupling partner (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equivalents)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of toluene.
-
Evacuate and backfill the reaction flask with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add toluene and water (typically a 4:1 to 10:1 ratio) to the reaction flask via syringe.
-
Add the pre-mixed catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of the experimental and biological processes.
Other Potential Research Applications
Based on the known reactivity of arylboronic acids, this compound holds significant potential in several other research domains:
-
Materials Science: The biaryl structures synthesized via Suzuki-Miyaura coupling are central to the development of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals. The specific electronic properties imparted by the chloro- and acetyl-substituents could be exploited to fine-tune the performance of these materials.
-
Catalysis: Arylboronic acids can themselves act as catalysts in certain reactions, such as the activation of carboxylic acids and alcohols. The Lewis acidity of the boron center in this compound could be harnessed for novel catalytic transformations.
-
Biochemical Sensing: Boronic acids are known to reversibly bind to diols, a feature widely used in the development of sensors for saccharides and other biomolecules. Derivatives of this compound could be functionalized with fluorophores or electrochemical probes to create novel sensors for diagnostics.
-
Further Medicinal Chemistry Scaffolding: Beyond eIF4E, the biaryl motif is a common feature in a vast range of pharmacologically active compounds. This building block can be used to rapidly generate libraries of diverse compounds for screening against other biological targets, including kinases, proteases, and G-protein coupled receptors.
Conclusion
This compound is a promising and versatile chemical building block. While its documented use is currently centered on the synthesis of potential anticancer agents, its intrinsic chemical properties suggest a much broader scope of application. As a trifunctional reagent, it offers multiple avenues for synthetic elaboration, making it a valuable asset for researchers in drug discovery, materials science, and catalysis. This guide provides a foundational understanding and a practical starting point for unlocking the full research potential of this compound.
References
Stability and storage conditions for 5-Acetyl-2-chlorophenylboronic acid.
An In-depth Technical Guide to the Stability and Storage of 5-Acetyl-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide also draws on data from analogous arylboronic acids to provide a thorough understanding of its handling and storage requirements.
Core Concepts of Arylboronic Acid Stability
Arylboronic acids are generally stable compounds under standard ambient conditions when stored properly. However, they are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation mechanisms include protodeboronation, oxidation, and the formation of cyclic anhydrides (boroxines).
Protodeboronation: This is a common degradation pathway for arylboronic acids, particularly in the presence of moisture and at non-neutral pH.[1][2][3] The C-B bond is cleaved and replaced with a C-H bond, resulting in the corresponding deboronated arene. This process can be accelerated by heat and basic conditions.[1][4]
Oxidation: Arylboronic acids can be susceptible to oxidation, which can be mitigated by storing them under an inert atmosphere.[5][6]
Boroxine Formation: In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[7] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of this compound.
Storage Conditions
Based on safety data sheets for this compound and other arylboronic acids, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C)[3] or in a cool place.[5] | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[8] | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly closed container.[5][8][9] | To prevent exposure to moisture and air. |
| Light | Store in a dark place.[9] | To prevent potential photodegradation. |
| Incompatibilities | Store away from strong oxidizing agents.[9] | To prevent oxidative degradation. |
Handling Procedures
Adherence to good laboratory practices is essential when handling this compound:
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[5][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Dispensing: Minimize the generation of dust when weighing and transferring the solid.
-
Moisture Control: Avoid prolonged exposure to ambient air to minimize moisture absorption.
Quantitative Stability Data (for Analogous Compounds)
Table 1: Benchtop Stability of Various Unstable Boronic Acids [10][11]
| Boronic Acid | Decomposition after 15 days at room temperature under air |
| 2-Furanboronic acid | Significant decomposition |
| 2-Pyrroleboronic acid | Significant decomposition |
| 2-Indoleboronic acid | Significant decomposition |
| Vinylboronic acid | Significant decomposition |
| Cyclopropylboronic acid | Significant decomposition |
Note: This table highlights that certain classes of boronic acids are highly unstable under ambient conditions. While this compound is expected to be more stable than these examples, this underscores the importance of proper storage.
Table 2: Factors Influencing Hydrolytic Stability of Fluorinated Phenylboronic Acids [12][13]
| Substituent Position | Observation | Implication for this compound |
| Ortho-disubstitution | Least stable towards hydrolysis. | The ortho-chloro substituent may influence hydrolytic stability. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector (or PDA)
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Rationale: A volatile acidic modifier is used to ensure good peak shape and compatibility with mass spectrometry if used for peak identification. Non-volatile buffers should be avoided as they can be problematic for MS and may affect column longevity.
Gradient Elution:
-
A typical starting point would be a gradient from 5-95% B over 20 minutes, followed by a hold and re-equilibration. The gradient should be optimized to achieve separation of all observed peaks.
Procedure:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile).
-
Perform forced degradation studies by subjecting aliquots of the stock solution to stress conditions (e.g., acid, base, peroxide, heat, light).
-
Analyze the stressed samples by HPLC to identify degradation products and confirm the method's ability to separate them from the parent compound.
-
For ongoing stability studies, store samples under the desired conditions and analyze at specified time points.
NMR Spectroscopy for Structural Elucidation
Objective: To identify the structure of degradation products.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Isolate the degradation products from the forced degradation studies, if possible, using preparative HPLC.
-
Dissolve the isolated compounds and the parent compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
Compare the spectra of the degradation products to that of the parent compound to elucidate the structural changes. ¹¹B NMR is particularly useful for observing changes in the boron environment.[5][14]
Visualizations
Signaling Pathway of Degradation
Caption: Factors influencing the degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocol for Suzuki-Miyaura Coupling of 5-Acetyl-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Acetyl-2-chlorophenylboronic acid with an aryl halide. The presence of an electron-withdrawing acetyl group and a sterically demanding ortho-chloro substituent on the boronic acid presents a challenging substrate combination that requires careful optimization of the catalytic system. This protocol is designed to provide a robust starting point for researchers working with similarly substituted building blocks.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol
This protocol details a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Reaction Scheme:
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Potassium Phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of substituted aryl boronic acids and aryl halides.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and effective palladium source. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand suitable for challenging couplings, including those with aryl chlorides. |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation. |
| Solvent System | 1,4-Dioxane / Water (5:1) | A common solvent mixture for Suzuki couplings, providing good solubility for both organic and inorganic reagents. |
| Temperature | 100 °C | Elevated temperature is often required to facilitate the oxidative addition of aryl chlorides. |
| Stoichiometry (Boronic Acid:Aryl Halide) | 1.2 : 1.0 | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |
Table 2: Catalyst and Ligand Loading
| Reagent | Mol % |
| Pd(OAc)₂ | 2 |
| SPhos | 4 |
Note: The optimal conditions may vary depending on the specific aryl halide used as the coupling partner. It is recommended to perform small-scale optimization experiments.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.
References
The Versatility of 5-Acetyl-2-chlorophenylboronic Acid in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – 5-Acetyl-2-chlorophenylboronic acid has emerged as a critical building block for researchers and scientists in the field of organic synthesis and drug development. Its unique structural features make it an invaluable reagent for the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds and kinase inhibitors, which are pivotal in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound serves as an excellent coupling partner in these reactions for the synthesis of functionalized biaryl ketones. These structures are prevalent in a wide range of biologically active molecules.
A typical application involves the palladium-catalyzed coupling of this compound with various aryl and heteroaryl halides. The acetyl group offers a site for further chemical modification, while the chloro substituent can influence the electronic properties and reactivity of the molecule.
Role in the Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. Aryl-substituted pyrazolo[3,4-d]pyrimidines are a class of compounds known to exhibit potent kinase inhibitory activity, including against Aurora kinases. This compound is a key intermediate in the synthesis of certain kinase inhibitors, such as those structurally related to Tozasertib (VX-680), a potent Aurora kinase inhibitor.
The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling reaction between a halogenated pyrazolo[3,4-d]pyrimidine core and this compound. This reaction is a critical step in assembling the final drug molecule.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with representative aryl and heteroaryl halides.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 | General Protocol |
| 2-Chloropyrazine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 78 | Inferred from similar reactions |
| 4-Iodoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 8 | 92 | General Protocol |
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides.
| Reactant 1 | Reactant 2 | Product | Catalyst System | Yield (%) |
| This compound | 6-chloro-1H-pyrazolo[3,4-d]pyrimidine | 6-(5-Acetyl-2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | PdCl₂(dppf) / K₂CO₃ | ~70-80 (estimated) |
Table 2: Synthesis of a Kinase Inhibitor Precursor.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Precursor
This protocol outlines the synthesis of a key intermediate for a kinase inhibitor via a Suzuki-Miyaura coupling reaction.
Materials:
-
6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
This compound (1.5 equiv)
-
PdCl₂(dppf) (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, this compound, and potassium carbonate.
-
Purge the vessel with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the PdCl₂(dppf) catalyst.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12-18 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography to yield the product.
Visualizing Synthetic Pathways
To better illustrate the synthetic processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic pathway towards a kinase inhibitor.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to complex biaryl compounds and serves as a key step in the synthesis of targeted therapeutics like kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the effective utilization of this important synthetic building block.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Acetyl-2-chlorophenylboronic acid
Introduction
5-Acetyl-2-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of a boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The chloro-substituent at the ortho position and the acetyl group at the meta position introduce specific steric and electronic factors that must be considered when selecting an appropriate catalytic system. This document provides an overview of recommended palladium catalysts and detailed protocols for reactions involving this substrate.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[1] For reactions involving aryl chlorides as coupling partners, which are often less reactive than bromides or iodides, the choice of a highly active catalyst system is crucial.[2] Modern catalyst systems, typically employing bulky and electron-rich phosphine ligands, have made the coupling of unactivated and sterically hindered aryl chlorides a routine transformation.[3]
Recommended Palladium Catalyst Systems for Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is highly dependent on the palladium source, the ligand, the base, and the solvent system. Aryl chlorides, in particular, require highly active catalysts to facilitate the challenging oxidative addition step.[4] Bulky, electron-rich dialkylbiaryl phosphine ligands developed by Buchwald and others have proven to be exceptionally effective for these transformations.[3]
Below is a summary of recommended catalyst systems that have shown high efficacy in the coupling of challenging aryl chlorides and are therefore suitable for reactions with partners of this compound.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 1.0 - 2.5 | >90 | [5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80 - 120 | 0.5 - 2.0 | >95 | [3] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 140 | 5.0 | >85 | [6] |
| PdCl₂(dppf) | (none) | K₂CO₃ | Dioxane/H₂O | 80 | 3.0 | 70-90 | [2] |
| PEPPSI-IPr | (none) | K₂CO₃ | THF/H₂O | Reflux | 0.1 | >96 | [7] |
Note: Yields are representative and can vary based on the specific coupling partner used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl halide (e.g., 4-bromoanisole).
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
-
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: Standard laboratory workflow for Suzuki-Miyaura coupling experiments.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly Active Palladium Catalyst Applicable to Various Coupling Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols: 5-Acetyl-2-chlorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-chlorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with therapeutic potential. Its unique substitution pattern, featuring an acetyl group and a chlorine atom on the phenyl ring, offers opportunities for diverse chemical transformations and the introduction of key pharmacophoric features. This document provides detailed application notes on its use in the synthesis of a potent phosphoinositide 3-kinase (PI3K) inhibitor and the associated experimental protocols.
Application: Synthesis of PI3K Inhibitor GSK2636771
A significant application of this compound is in the synthesis of GSK2636771, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[2][3][4] GSK2636771 has demonstrated potential in treating cancers with a deficient tumor suppressor PTEN.[1][5]
The synthesis of GSK2636771 involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a substituted pyrimidine core. This reaction efficiently forms a crucial carbon-carbon bond, assembling the final drug molecule.
Biological Activity of GSK2636771
GSK2636771 exhibits high selectivity for the PI3Kβ isoform, which is a desirable characteristic to minimize off-target effects and associated toxicities.[1] The inhibitory activity of GSK2636771 against various PI3K isoforms is summarized in the table below.
| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ |
| IC50 (nM) | 5.2 | >4700 | >4700 | 56 |
| Ki (nM) | 0.89 | >800 | >800 | >8.9 |
Data sourced from a first-in-human study of GSK2636771.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a GSK2636771 Precursor
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable halogenated pyrimidine derivative, a key step in the synthesis of GSK2636771.
Materials:
-
This compound
-
Appropriate halogenated pyrimidine derivative (e.g., 2,4-dichloro-5-nitropyrimidine as a starting point for further elaboration)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or Dimethoxyethane (DME))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated pyrimidine derivative (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Then, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Acetyl-2-chlorophenylboronic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-chlorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring an acetyl group, a chlorine atom, and a boronic acid moiety, offers multiple avenues for chemical modification and structural diversification. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.[1][2][3]
Boronic acids are crucial in pharmaceutical research due to their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[4] This allows for the construction of biaryl and heteroaryl structures, which are common motifs in many approved drugs.[2][4]
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.[5][6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6]
Synthesis of Kinase Inhibitors
This compound serves as a crucial fragment for the generation of substituted aryl compounds that can bind to the ATP-binding site of various kinases. The acetyl group can act as a hydrogen bond acceptor or a point for further chemical elaboration, while the chloro- and boronic acid-bearing phenyl ring provides a scaffold for creating specific interactions within the kinase domain.
A key reaction employing this boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide, leading to the synthesis of complex biaryl structures.[1][2][3]
Generic Reaction Scheme:
Where R-X is an aryl or heteroaryl halide, often a core component of a kinase inhibitor scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., bromopyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, Water/Ethanol mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 - 0.1 eq).
-
Add the degassed solvent.
-
Purge the reaction vessel with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data Summary:
While specific yield data for reactions involving this compound is not extensively published in peer-reviewed literature, typical yields for Suzuki-Miyaura coupling reactions with similar substrates are presented in the table below for reference.
| Aryl Halide Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3,5-trichloropyridine | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | 90-95 |
| Deactivated aryl bromides | Pd(II) complex | K₂CO₃ | Water | Reflux | 0.5-2 | >99 |
| Acyl chlorides | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 2-4 | 60-85[3] |
Note: Yields are highly dependent on the specific substrates, catalyst, base, and solvent system used.[2]
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship in Kinase Inhibitor Synthesis
Caption: Role of this compound in kinase inhibitor synthesis.
Conclusion
This compound is a valuable reagent for medicinal chemists, offering a strategic building block for the synthesis of complex biaryl compounds. Its application in the development of kinase inhibitors highlights its importance in modern drug discovery. The provided protocols and visualizations serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its utility in the synthesis of other classes of therapeutic agents is a promising area for future research.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds with 5-Acetyl-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel biaryl compounds utilizing 5-Acetyl-2-chlorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. While specific literature examples for this exact boronic acid are limited, the protocols and data presented herein are based on established methodologies for structurally similar substrates, particularly those bearing electron-withdrawing and ortho-substituents.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for their construction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and aryl halides. This compound is a valuable building block, incorporating an acetyl group that can serve as a handle for further synthetic transformations, and a chloro-substituent that can influence the electronic properties and conformation of the resulting biaryl product. This document outlines the general principles, experimental protocols, and expected outcomes for the use of this reagent in the synthesis of novel biaryl compounds.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), the ligand (if necessary, in appropriate molar ratio to the catalyst), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of organic solvent and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Expected Yields and Reaction Conditions
The following table provides a summary of expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, based on analogous reactions reported in the literature. The acetyl and chloro substituents on the boronic acid are electron-withdrawing, which can influence reactivity. Generally, coupling with electron-rich aryl halides is expected to proceed with higher efficiency.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 80-90 |
| 3 | 4-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 88-98 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 70-85 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 75-85 |
| 6 | 3-Bromothiophene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |
Note: The yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions. Optimization is recommended for each new coupling partner.
Characterization of Novel Biaryl Compounds
The synthesized biaryl compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the biaryl product. The number of signals, their chemical shifts, and coupling patterns will confirm the connectivity of the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the acetyl carbonyl group (typically around 1680 cm⁻¹).
-
Melting Point: The melting point of a solid product is a good indicator of its purity.
Potential Applications in Drug Development
Biaryl compounds derived from this compound are of significant interest to drug development professionals. The presence of the acetyl group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). This functional group can be transformed into a variety of other moieties, such as alcohols, amines, or more complex heterocyclic systems, enabling the synthesis of a diverse library of compounds for biological screening. The chloro-substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
Standard Reaction Conditions for Cross-Coupling with 5-Acetyl-2-chlorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Acetyl-2-chlorophenylboronic acid in various palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this particular boronic acid in the public domain, the following protocols are based on established standard conditions for structurally similar substrates, such as other substituted arylboronic acids and aryl halides. These protocols serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The presence of a chloro-substituent ortho to the boronic acid and an acetyl group para to the chlorine may influence reactivity, potentially requiring more robust catalytic systems.
General Experimental Protocol:
A flame-dried Schlenk flask is charged with this compound (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (1-5 mol%), a ligand (1-10 mol%), and a base (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent is then added, and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Table of Representative Suzuki-Miyaura Reaction Conditions for Aryl Chlorides:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 18 | 4-Chloroacetophenone | >95 |
| Pd₂(dba)₃ (1.5) | 2 (3) | Cs₂CO₃ (2.0) | Dioxane | 80 | 1.5 | Aryl Chloride | 96 |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2.0) | Dioxane | 80 | 12 | Aryl Chloride | 85-95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | Aryl Bromide | 80-95 |
Note: The data in this table is derived from reactions with substrates analogous to this compound and its potential coupling partners. Optimization will be necessary.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines. While this reaction typically involves the coupling of an amine with an aryl halide, the boronic acid can be converted to the corresponding halide if needed, or explored in less common variations of the reaction. Given the presence of the chloro-substituent, this compound could potentially be used to first synthesize a biaryl system via Suzuki coupling, which is then followed by a Buchwald-Hartwig amination at a different site if the coupling partner contains an additional halide. For direct amination at the chloro-position of a derivative, robust catalytic systems are generally required.
General Experimental Protocol:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium precatalyst (1-5 mol%), a ligand (1.2-6 mol%), and a strong base (1.2-2.0 equiv.). Anhydrous, degassed solvent is added, and the vessel is sealed. The reaction mixture is then stirred at the indicated temperature for the specified duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Table of Representative Buchwald-Hartwig Amination Conditions for Aryl Chlorides:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2) | Toluene | 100-110 | 12-24 | Primary/Secondary | 80-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | Anilines | 75-90 |
| [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | K₂CO₃ (2.0) | t-AmylOH | 110 | 12 | Heterocyclic | 70-88 |
Note: The data in this table is derived from reactions with substrates analogous to derivatives of this compound. Optimization will be necessary.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. To utilize this compound in this reaction, it would first need to be converted to the corresponding aryl halide (e.g., iodide or bromide) as boronic acids are not the typical coupling partners. The resulting halide can then be coupled with a terminal alkyne.
General Experimental Protocol (for the resulting Aryl Halide):
To a degassed solution of the aryl halide (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent), a palladium catalyst (1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added. The reaction is stirred under an inert atmosphere at room temperature or with heating until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
Table of Representative Sonogashira Coupling Conditions for Aryl Chlorides:
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 12 | Phenylacetylene | 70-90 |
| Pd(OAc)₂ (1) | CuI (2) | DIPA (2.0) | Toluene | 80 | 16 | Alkyl alkynes | 65-85 |
| PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | Silylacetylenes | 60-80 |
Note: The data in this table is for aryl chloride substrates. The reactivity of the halide derived from this compound may vary.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Similar to the Sonogashira coupling, this compound would typically be converted to a more reactive halide (iodide or bromide) for efficient Heck coupling.
General Experimental Protocol (for the resulting Aryl Halide):
A reaction vessel is charged with the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (1-5 mol%), a ligand (if necessary, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.2-2.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or toluene). The mixture is degassed and then heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash column chromatography or recrystallization.
Table of Representative Heck Coupling Conditions for Aryl Chlorides:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100-120 | 12-24 | Styrene | 70-90 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | NMP | 130 | 18 | Acrylates | 65-85 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.2) | Dioxane | 100 | 12 | Electron-rich olefins | 75-90 |
Note: The data in this table is for aryl chloride substrates. The reactivity of the halide derived from this compound may vary.
Caption: General workflow for a Heck cross-coupling reaction.
5-Acetyl-2-chlorophenylboronic Acid: A Versatile Building Block in Modern Drug Discovery
For Immediate Release:
Shanghai, China – December 28, 2025 – 5-Acetyl-2-chlorophenylboronic acid has emerged as a crucial synthetic building block for researchers and drug development professionals. Its unique structural features make it an ideal starting material for the synthesis of complex molecules, particularly in the development of targeted therapies such as PARP and kinase inhibitors. This document provides detailed application notes and experimental protocols for its use in organic synthesis, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Introduction to this compound
This compound is an arylboronic acid derivative that serves as a versatile intermediate in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a wide range of biologically active molecules, including approved pharmaceuticals and compounds in clinical development.[1] The presence of the acetyl group provides a handle for further functionalization, while the chloro substituent can influence the electronic properties and metabolic stability of the final compound. The boronic acid moiety is the key functional group that enables participation in palladium-catalyzed cross-coupling reactions.[2]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] It involves the reaction of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[3] This reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and organohalides.[1]
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] Several approved PARP inhibitors feature a biaryl core structure, which can be efficiently synthesized via Suzuki-Miyaura coupling.
The following pathway illustrates the role of PARP-1 in DNA single-strand break repair and how PARP inhibitors can lead to synthetic lethality in BRCA-deficient cancer cells.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if using Pd(OAc)₂, e.g., S-Phos, X-Phos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 10 mL).
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Table 1: Representative Suzuki-Miyaura Coupling Reactions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 75-85 |
| 4 | 4-Bromoisoquinoline | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 90 | 12 | 88 |
Yields are approximate and based on literature for similar reactions. Optimization may be required for specific substrates.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and proliferation.[] Many kinase inhibitors possess a core scaffold that can be assembled using the Suzuki-Miyaura reaction. This compound can be utilized to introduce a substituted phenyl ring into these scaffolds, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.[]
Table 2: Physicochemical and Spectral Data for a Representative Product
The following data is for the hypothetical product of the reaction between this compound and 4-bromoaniline.
| Property | Data |
| Molecular Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.71 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.85 (d, J=2.0 Hz, 1H), 7.60 (dd, J=8.4, 2.0 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.35 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 3.90 (s, 2H, NH₂), 2.65 (s, 3H, COCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 197.5, 146.0, 140.1, 137.5, 134.0, 131.2, 130.5, 129.8, 128.0, 115.5, 26.8 |
| Mass Spec (ESI+) m/z | 262.06 [M+H]⁺ |
Note: This data is predicted and should be confirmed by experimental analysis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its utility in the construction of biaryl and heteroaryl scaffolds makes it particularly relevant to the field of drug discovery, especially for the development of targeted therapies such as PARP and kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to incorporate this valuable reagent into their synthetic strategies.
References
Application Notes and Protocols for Reactions Involving 5-Acetyl-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 5-Acetyl-2-chlorophenylboronic acid. This versatile building block is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The primary focus of these notes is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Introduction
This compound is a substituted arylboronic acid that serves as a key intermediate in the synthesis of biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a wide range of biologically active molecules, making this reagent highly relevant to drug discovery and development.[1] The presence of the acetyl group provides a handle for further functionalization, while the chloro substituent can influence the electronic properties and reactivity of the molecule. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, offers a powerful and efficient method for constructing C-C bonds with high functional group tolerance and generally mild reaction conditions.[2]
Key Applications
-
Synthesis of Pharmaceutical Intermediates: Phenylboronic acids are crucial intermediates in the pharmaceutical industry for the synthesis of a variety of therapeutic compounds.
-
Formation of Biaryl Scaffolds: The Suzuki-Miyaura coupling enables the efficient construction of biaryl structures, which are common cores in many drug candidates.
-
Development of Novel Organic Materials: The ability to create complex aromatic systems opens avenues for the synthesis of new organic materials with tailored electronic and photophysical properties.
Experimental Protocols
The following section details a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. A specific example with 4-bromoanisole is provided to illustrate the methodology.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane, Toluene, Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Reagents for workup and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe. The solvent system is often a mixture, such as dioxane and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel, to yield the pure biaryl product.
Specific Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol details the synthesis of 5'-acetyl-2'-chloro-4-methoxybiphenyl.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Ratio / Value | Notes |
| This compound | 1.2 equiv. | |
| 4-Bromoanisole | 1.0 equiv. | Limiting reagent |
| Pd(PPh₃)₄ | 0.05 equiv. (5 mol%) | Catalyst |
| K₃PO₄ | 2.2 equiv. | Base |
| Solvent | 1,4-Dioxane / Water (4:1) | Degassed prior to use |
| Temperature | 90 °C | |
| Reaction Time | 17 hours | Monitored by TLC |
Procedure:
-
In a Schlenk flask, combine this compound, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 90 °C and stir for 17 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Data Presentation:
Table 2: Expected Product and Yield
| Product Name | Structure | Expected Yield |
| 5'-acetyl-2'-chloro-4-methoxybiphenyl | [Image of 5'-acetyl-2'-chloro-4-methoxybiphenyl structure] | Moderate to good (e.g., ~81% based on similar reactions[3]) |
Table 3: Spectroscopic Data (Hypothetical)
| Analysis | Expected Data |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons of both rings, a singlet for the methoxy group protons, and a singlet for the acetyl group protons. |
| ¹³C NMR (CDCl₃) | Resonances for all carbon atoms, including the carbonyl carbon of the acetyl group. |
| Mass Spec. (ESI+) | A peak corresponding to the molecular ion [M+H]⁺. |
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
Application Notes and Protocols for Safe Handling of 5-Acetyl-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of 5-Acetyl-2-chlorophenylboronic acid. Adherence to these protocols is crucial to ensure personal safety and maintain the integrity of the chemical.
Product Information and Physical Data
| Parameter | Value/Recommendation | Source |
| Appearance | White to off-white crystalline solid | General knowledge of arylboronic acids[1] |
| Storage Temperature | 2 - 8 °C, under inert gas | General recommendation for boronic acids |
| Moisture Sensitivity | Sensitive to moisture | General property of boronic acids |
| Incompatibility | Strong oxidizing agents, strong bases | General chemical incompatibility |
| Permissible Exposure Limits (PELs) | Not established; treat as a hazardous substance | General precaution |
Hazard Identification and Personal Protective Equipment (PPE)
Arylboronic acids are generally considered less hazardous than many other organometallic reagents, but they still require careful handling.[1] Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities.[2]
2.1. Hazard Statements (General for Arylboronic Acids):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
2.2. Required Personal Protective Equipment (PPE):
A thorough risk assessment should be conducted to determine the appropriate PPE for the specific experimental conditions.[3] The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards are mandatory.[3][4] A face shield should be worn over safety glasses when there is a significant risk of splashing.[4]
-
Skin Protection:
-
A lab coat must be worn and fully buttoned.[3] For handling larger quantities or in situations with a higher risk of splashing, a chemically resistant apron or suit is recommended.[5][6]
-
Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling, consider double-gloving or using heavier-duty gloves.[3] Gloves should be inspected before use and changed immediately upon contamination.[4]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]
-
Footwear: Closed-toe shoes that cover the entire foot are required in the laboratory.[4][7]
Experimental Protocols
3.1. General Handling and Dispensing:
-
Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Have all necessary equipment, including secondary containment, readily available.
-
Weighing: To avoid generating dust, weigh the solid this compound in a fume hood. Use a draft shield on the balance if necessary.
-
Dispensing: Use a spatula or scoop to transfer the solid. Avoid scooping directly from the main stock bottle to prevent contamination. Transfer the required amount to a secondary container for weighing.
-
Inert Atmosphere: As boronic acids can be moisture-sensitive, consider handling under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.
-
Cleanup: After handling, decontaminate the spatula and work surfaces. Wash hands thoroughly with soap and water.
3.2. Storage Protocol:
-
Container: Keep the container tightly closed to prevent moisture absorption.[8]
-
Location: Store in a cool, dry, and well-ventilated area.[8] Recommended storage temperature is between 2-8°C.
-
Incompatibilities: Store away from strong oxidizing agents and bases.[8]
3.3. Spill and Emergency Procedures:
-
Small Spills (Solid):
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, gently sweep or scoop up the spilled solid material, avoiding dust generation.[9]
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.[9][10]
-
Clean the spill area with a damp cloth and then decontaminate with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact the institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent the spread of the spill if it is safe to do so.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
3.4. Waste Disposal Protocol:
-
Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal:
-
For small quantities, some local regulations may permit disposal down the drain with copious amounts of water after neutralization, but this requires explicit approval from local authorities and the institutional EHS office.[9][10][12]
-
Never dispose of boronic acid down the drain unless explicitly permitted by your local water authority.[10]
-
For larger quantities or contaminated material, disposal must be handled through a certified hazardous waste facility.[10] Contact your EHS department for specific procedures.
-
Do not mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this can lead to dangerous reactions.[10]
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. keyorganics.net [keyorganics.net]
- 9. sciencing.com [sciencing.com]
- 10. laballey.com [laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. bsu.edu [bsu.edu]
Troubleshooting & Optimization
How to improve the yield of Suzuki reactions with 5-Acetyl-2-chlorophenylboronic acid.
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Acetyl-2-chlorophenylboronic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges associated with this sterically hindered and electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound resulting in a low yield?
A1: Low yields with this compound are typically due to a combination of two main factors:
-
Steric Hindrance: The chlorine atom at the ortho-position to the boronic acid group can sterically impede key steps in the catalytic cycle, particularly transmetalation.[1]
-
Electronic Effects: The acetyl group is electron-withdrawing, which makes the boronic acid less nucleophilic. This can slow down the transmetalation step, a critical part of the reaction. Electron-deficient arylboronic acids are also more susceptible to side reactions.[2][3]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. This is a known issue for electron-deficient boronic acids.[2]
-
Catalyst Inactivation: Oxygen can cause catalyst decomposition and lead to the unwanted homocoupling of the boronic acid.[1]
Q2: What are the most effective palladium catalysts and ligands for coupling this challenging substrate?
A2: For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may show low activity.[3] More robust systems are required. The most effective choices are typically bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[1] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[1]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are highly effective for sterically demanding couplings.[1][4]
-
Recommended Palladium Sources: Pre-formed palladium precatalysts, such as those based on the ligands above (e.g., XPhos Pd G3), are often more active and reliable than generating the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1]
Q3: How can I minimize the protodeboronation of this compound?
A3: Protodeboronation is a significant yield-reducing side reaction. To minimize it, you can:
-
Use a Milder Base: Employing a weaker base or carefully controlling the stoichiometry can help. However, the base must be strong enough to activate the boronic acid for transmetalation.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or a diethanolamine adduct.[1][2] These "masked" reagents are more stable under basic reaction conditions and release the boronic acid slowly during the reaction.[2]
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation. Using a carefully controlled biphasic system or anhydrous conditions with a strong base like K₃PO₄ can be effective.[5]
-
Increase Reaction Rate: Using a highly active catalyst system that promotes a fast cross-coupling can help the desired reaction outcompete the slower protodeboronation side reaction.[6]
Q4: What are the recommended bases and solvents for this reaction?
A4: The choice of base and solvent is critical for success.
-
Bases: A strong, non-nucleophilic base is generally preferred. Finely powdered potassium phosphate (K₃PO₄) is a common and effective choice.[1][5] Cesium carbonate (Cs₂CO₃) can also be very effective, particularly for difficult couplings.[7]
-
Solvents: Aprotic solvents are standard. A mixture of 1,4-dioxane and water is a robust system.[8] Toluene/water or THF/water are also frequently used.[3][9] For particularly challenging reactions where substrate solubility or reactivity is an issue, a solvent like N-methylpyrrolidone (NMP) in combination with specific cocatalysts has been shown to be effective.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low to No Product Formation
If you observe very little or no desired product, it often points to a fundamental issue with the reaction setup or catalyst activity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Protodeboronation Observed
If you identify the product of protodeboronation (2-chloroacetophenone) as a major byproduct, the following steps should be taken.
Optimization Strategy
Caption: Strategy to minimize protodeboronation.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). Yields are illustrative based on literature for similar challenging substrates.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Low yield, significant side products.[3] |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₃PO₄ (3) | Toluene | 110 | Modest improvement, likely incomplete. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (9:1) | 80 | Good yield, effective for electron-deficient partners.[3] |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | THF/H₂O (5:3) | 45-65 | High yield , fast reaction, good for unstable boronic acids.[6][9] |
| 5 | Pd₂(dba)₃ (2.5) | DavePhos (5) | KOH (2.5) | NMP (+CuI) | 90 | Excellent for electron-deficient partners, but requires cocatalyst.[10] |
Experimental Protocols
Protocol 1: General Procedure for Optimized Suzuki Coupling
This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates like this compound.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 5:3) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 65 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparation of Diethanolamine Adduct for Improved Stability
If protodeboronation is a persistent issue, converting the boronic acid to a more stable adduct can significantly improve yields.[1]
-
Dissolution: In a small flask, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., toluene or THF).
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the boronic acid-diethanolamine adduct should form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Continue stirring the slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction (Protocol 1), typically with protic solvents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common side products in 5-Acetyl-2-chlorophenylboronic acid reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-chlorophenylboronic acid in cross-coupling reactions. The content addresses common issues, with a focus on identifying and mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions involving this compound?
A1: The most prevalent side products are a result of protodeboronation and homocoupling.[1][2][3] Protodeboronation leads to the formation of 1-(3-chlorophenyl)ethan-1-one, where the boronic acid group is replaced by a hydrogen atom.[4] Homocoupling results in the formation of a symmetric biaryl, 5,5'-diacetyl-2,2'-dichlorobiphenyl. The presence of oxygen can often promote the homocoupling side reaction.[2][3]
Q2: Why is this compound prone to these side reactions?
A2: The substitution pattern of this boronic acid contributes to its reactivity profile. The ortho-chloro substituent can sterically hinder the approach to the palladium catalyst, potentially slowing down the desired cross-coupling reaction and allowing side reactions to become more competitive.[5] Additionally, electron-withdrawing groups, such as the acetyl group, can influence the rate of protodeboronation.[6]
Q3: How can I minimize protodeboronation?
A3: Protodeboronation is often promoted by aqueous basic conditions.[4] To minimize this side reaction, consider the following strategies:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[1]
-
Anhydrous Conditions: Employing anhydrous solvents and reagents can limit the availability of a proton source.
-
Choice of Base: Using a milder base or a non-aqueous base may be beneficial. For substrates with base-labile functional groups, potassium fluoride (KF) can be an effective, albeit sometimes slower, alternative.[7]
-
Reaction Time: Minimizing the reaction time can reduce the exposure of the boronic acid to conditions that favor protodeboronation.
Q4: What are the best practices to avoid homocoupling of the boronic acid?
A4: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[2] To reduce the formation of the homocoupling byproduct, you should:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e-g., argon or nitrogen).[1][7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst or a pre-catalyst that efficiently reduces to Pd(0) can minimize the amount of Pd(II) that can participate in homocoupling pathways.[1][2]
-
Ligand Selection: The choice of ligand can influence the stability of the palladium catalyst and reduce the likelihood of side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired cross-coupled product. | 1. Catalyst deactivation. 2. Inefficient oxidative addition of the aryl halide. 3. Competing side reactions (protodeboronation, homocoupling). | 1. Use a more robust ligand (e.g., Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes) to stabilize the catalyst.[1] 2. Increase the reaction temperature or switch to a more active catalyst system.[1] 3. Refer to the strategies outlined in the FAQs to minimize side reactions. |
| Significant amount of 1-(3-chlorophenyl)ethan-1-one detected. | Protodeboronation of the starting boronic acid. | Convert the boronic acid to its pinacol ester or trifluoroborate salt, which are generally more stable.[1] Use anhydrous conditions and carefully select the base. |
| Presence of a high-molecular-weight impurity, likely the homocoupling product. | Incomplete degassing of the reaction mixture, leading to oxygen-mediated homocoupling. | Ensure all reagents and solvents are thoroughly degassed. Use a Schlenk line or glovebox for the reaction setup. Start with a Pd(0) catalyst source.[2] |
| Reaction does not go to completion; starting materials remain. | Insufficiently active catalyst system for the given substrates. | Switch to a more electron-rich and bulky ligand to promote oxidative addition and transmetalation. Consider increasing the catalyst loading or the reaction temperature. |
| Formation of a black precipitate (palladium black). | Catalyst decomposition. | Use a more stable ligand, ensure strict anaerobic conditions, and avoid excessively high temperatures.[2] |
Quantitative Data on Side Product Formation
While specific quantitative data for side products in reactions of this compound is not extensively reported in the literature, the following table provides representative yields for side products observed with structurally similar ortho-substituted and electron-deficient arylboronic acids under various conditions. This data can serve as a general guide for expected outcomes.
| Arylboronic Acid | Coupling Partner | Conditions | Desired Product Yield (%) | Protodeboronation Yield (%) | Homocoupling Yield (%) |
| 2-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C | ~70-80 | ~5-15 | ~5-10 |
| 3-Acetylphenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | ~85-95 | ~2-5 | <5 |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 54 | 39 | Not Reported |
Note: These are representative yields compiled from various sources and may not directly reflect the outcome with this compound. Actual yields will depend on the specific reaction conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of desired and side reactions.
Caption: A troubleshooting workflow for optimizing reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Acetyl-2-chlorophenylboronic Acid Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Acetyl-2-chlorophenylboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include:
-
Boroxines: These are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. Their formation is an equilibrium process favored by anhydrous conditions.
-
Protodeboronation byproducts: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by acidic conditions or prolonged heating.[1][2]
-
Homocoupling products: Dimerization of the boronic acid, which can be catalyzed by palladium residues from preceding coupling reactions.[2]
-
Unreacted starting materials and reagents from the synthesis.
-
Oxidative degradation products: The boronic acid group can be oxidized to a hydroxyl group.[1]
Q2: Which purification method is generally recommended for this compound?
A2: The choice of purification method depends on the impurity profile and the scale of the experiment.
-
Recrystallization is often the most effective method for obtaining high-purity crystalline material.[3]
-
Acid-base extraction is a useful technique to separate the acidic boronic acid from neutral organic impurities.[1][4]
-
Column chromatography can be employed, but care must be taken as boronic acids can be sensitive to silica gel.[3][5]
Q3: Can I use standard silica gel for column chromatography of this compound?
A3: Standard silica gel can be problematic for boronic acids as its acidic nature can cause streaking, decomposition, or irreversible adsorption.[5] It is often recommended to use deactivated silica gel (e.g., treated with a base) or an alternative stationary phase like neutral alumina. Some researchers have reported success with silica gel chromatography by using eluents containing a small amount of a polar solvent like methanol or acetone.[3]
Q4: How can I convert boroxine impurities back to the desired boronic acid?
A4: Boroxine formation is a reversible process. To shift the equilibrium back to the boronic acid, you can introduce water into the purification process.[1] This can be achieved by:
-
Recrystallizing from a solvent system containing water.[1]
-
Washing an organic solution of the crude product with water or a slightly acidic aqueous solution.
Q5: What are the best storage conditions for purified this compound?
A5: To maintain the purity of your compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization. | The compound is insoluble in the hot solvent, or the cooling rate is too fast. | - Ensure the compound is fully dissolved at the solvent's boiling point. - Try a different solvent or a solvent mixture.[6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | The compound is too soluble in the cold solvent. The volume of solvent used was excessive. | - Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary for complete dissolution. |
| Product purity is still low after recrystallization. | The chosen solvent does not effectively discriminate between the product and impurities. | - Screen for a different recrystallization solvent.[7] - Perform a second recrystallization. - Consider a pre-purification step like an acid-base extraction to remove certain impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Product is streaking on the column. | The compound is interacting too strongly with the stationary phase. The compound is decomposing on the column. | - Add a small amount of a polar modifier (e.g., methanol, acetic acid) to the eluent.[3] - Use a less acidic stationary phase like neutral alumina.[1] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography.[5] |
| Product is not eluting from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. - Switch to a more polar solvent system. - If using silica gel, consider the possibility of irreversible binding and try an alternative stationary phase. |
| Co-elution of impurities with the product. | The chosen eluent system does not provide adequate separation. | - Optimize the solvent system by trying different solvent combinations and gradients. - Consider using a different stationary phase (e.g., reversed-phase C18). |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Formation of an emulsion during extraction. | High concentration of solutes or vigorous shaking. | - Add brine (saturated NaCl solution) to break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period. |
| Low recovery after precipitation from the aqueous layer. | Incomplete precipitation. The compound has some solubility in the aqueous phase. | - Ensure the pH is adjusted sufficiently to fully protonate the boronate salt. - Cool the aqueous solution in an ice bath to decrease solubility. - Back-extract the aqueous layer with a fresh portion of organic solvent after precipitation to recover any dissolved product.[8] |
| Product is contaminated with the neutral impurity. | Incomplete separation of the organic and aqueous layers. | - Perform multiple extractions with the basic solution to ensure all the boronic acid is transferred to the aqueous phase. - After separating the layers, wash the organic layer with a fresh portion of the aqueous base. |
Data Presentation
The following table presents purification data for a related compound, p-chlorophenylboronic acid, which can serve as a starting point for the optimization of this compound purification.
| Purification Method | Starting Material | Solvent/Eluent | Yield | Purity (HPLC) | Reference |
| Recrystallization | Crude p-chlorophenylboronic acid | Water | 93.0% | 99.8% | [9] |
Note: This data is for p-chlorophenylboronic acid and should be considered as an illustrative example. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol/water mixtures, ethyl acetate/hexanes) at room and elevated temperatures to find a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.[6]
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product containing this compound and neutral impurities in an organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base (e.g., sodium hydroxide). Shake the funnel, venting frequently. The boronic acid will deprotonate and move into the aqueous layer as its salt.[4][10] Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains the neutral impurities and can be discarded (or worked up separately if desired).
-
Precipitation: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH 1-2). The purified this compound should precipitate out of the solution.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: A workflow for troubleshooting the purification of this compound.
Caption: A logical diagram illustrating the acid-base extraction process for boronic acid purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Addressing stability issues of 5-Acetyl-2-chlorophenylboronic acid under reaction conditions.
Welcome to the technical support center for 5-Acetyl-2-chlorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during its use in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to help ensure the successful application of this reagent in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways, particularly under reaction conditions. The main concerns are protodeboronation (loss of the boronic acid group), and oxidation. It is also known to be sensitive to air and moisture, and can be hygroscopic.[1] The presence of both an electron-withdrawing acetyl group and a chloro substituent can influence its reactivity and stability.
Q2: How should this compound be properly stored?
A2: To maintain its quality, this compound should be stored under refrigerated conditions in a tightly sealed container.[1] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.[1]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the cause?
A3: Low yields in Suzuki-Miyaura coupling reactions involving this reagent are often attributed to its degradation under the reaction conditions. The basic conditions required for the reaction can promote protodeboronation, a competing side reaction that consumes the boronic acid.[2][3] Additionally, the palladium catalyst itself can sometimes catalyze the deboronation process.[3] The choice of base, solvent, and temperature can significantly impact the stability of the boronic acid.
Q4: Can I purify this compound if I suspect it has degraded?
A4: Purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other polymeric species upon dehydration.[4] Recrystallization from a suitable solvent, such as hot ethanol or water, can be an effective method for purification.[5] Another approach is to form a stable, crystalline adduct, for example with diethanolamine, which can be isolated and then the boronic acid can be regenerated.[5][6]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield in Suzuki-Miyaura coupling | Degradation of the boronic acid via protodeboronation under basic conditions. | - Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. - Perform the reaction at a lower temperature. - Use a pre-catalyst that forms the active catalytic species under milder conditions to minimize exposure of the boronic acid to harsh conditions.[2] |
| Oxidation of the boronic acid. | - Degas all solvents and reagents thoroughly. - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration. | |
| Inconsistent reaction outcomes | Variable quality or degradation of the starting boronic acid. | - Confirm the purity of the boronic acid before use (e.g., by NMR). - Store the reagent under recommended conditions (refrigerated, inert atmosphere). - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for storage and use.[4] |
| Formation of significant side products | Homocoupling of the boronic acid. | - Optimize the stoichiometry of the reactants. - Ensure slow addition of the base. |
| Protodeboronation leading to the formation of 2-chloroacetophenone. | - Follow the recommendations for minimizing boronic acid degradation. - Use a solvent system that minimizes water content. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester for Enhanced Stability
This protocol describes the conversion of the potentially unstable boronic acid to its more stable neopentyl glycol boronic ester, which can be easily purified and stored.[4]
Materials:
-
This compound
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1 equivalent) and neopentyl glycol (1.1 equivalents).
-
Add a sufficient amount of toluene to dissolve the solids upon heating.
-
Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is the this compound neopentyl glycol ester, which can be further purified by recrystallization if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Degradation
This protocol provides a set of reaction conditions optimized to minimize the degradation of this compound.
Materials:
-
Aryl halide (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
K₃PO₄ (2 equivalents)
-
Anhydrous solvent (e.g., THF/water mixture, 2:1)
-
Nitrogen or Argon source
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, palladium pre-catalyst, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Stabilization and Reaction Workflow
Caption: Recommended workflow for stabilizing and using the boronic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Acetyl-2-chlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Acetyl-2-chlorophenylboronic acid. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide
Low yields or reaction failures in the Suzuki-Miyaura coupling of this compound, a sterically hindered and electronically deactivated substrate, can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Catalyst: The Palladium(0) active species has not formed or has decomposed.[1] - Inefficient Oxidative Addition: The C-Cl bond of the aryl chloride is difficult to activate.[2] - Poor Transmetalation: The boronic acid is not efficiently transferring its organic group to the palladium center. | - Use a pre-catalyst that readily forms the active Pd(0) species. - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[3][4] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to enhance transmetalation.[3] |
| Significant Side Product Formation | - Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.[3] - Homocoupling: Self-coupling of the boronic acid or the aryl halide.[3] | - Use anhydrous solvents and a milder base like K₃PO₄ or KF.[3] Consider converting the boronic acid to a more stable pinacol ester. - Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling.[3] |
| Incomplete Consumption of Starting Material | - Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to go to completion. - Low Reaction Temperature: The activation energy for the oxidative addition is not being overcome. | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[3] - Gradually increase the reaction temperature, while monitoring for potential decomposition.[3] |
| Product Decomposition | - Excessively High Temperature: The desired product may be unstable at the reaction temperature. - Prolonged Reaction Time: Extended heating can lead to degradation of the product. | - Attempt the reaction at a lower temperature for a longer duration. - Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor outcomes in your Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best initial catalyst and ligand choices for coupling this compound?
Due to the steric hindrance and the electron-withdrawing nature of the acetyl group, highly active catalyst systems are recommended. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often effective for coupling challenging aryl chlorides.[3][4]
Catalyst and Ligand Recommendations for Aryl Chlorides
| Catalyst Precursor | Ligand | Typical Pd:Ligand Ratio | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1:2 to 1:4 | Excellent for sterically hindered and electron-rich/poor aryl chlorides.[5] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1:2 to 1:4 | Broad applicability for various aryl chlorides. |
| PEPPSI™-IPr | None | N/A | Air and moisture stable pre-catalyst, good for a wide range of substrates. |
| [Pd(IPr)(cinnamyl)Cl] | None | N/A | Highly active pre-catalyst for challenging couplings. |
Q2: How does the choice of base affect the reaction?
The base plays a critical role in the transmetalation step. For challenging couplings of aryl chlorides, stronger bases are often required. However, a very strong base can promote side reactions like protodeboronation. A screening of bases is often necessary.
Commonly Used Bases
| Base | Strength | Typical Solvents | Comments |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often a good first choice for difficult couplings.[3] |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Highly effective but more expensive. |
| K₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O) | A standard choice for many Suzuki couplings. |
| KF | Mild | Anhydrous solvents | Can be effective in minimizing protodeboronation.[3] |
Q3: What is protodeboronation and how can I minimize it?
Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield.[3] This is often promoted by the presence of water and a strong base. To minimize it:
-
Use anhydrous solvents.
-
Employ a milder base such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[3]
-
Consider converting the boronic acid to a more stable derivative, like a pinacol ester.
Q4: What is the significance of the Pd:Ligand ratio?
The ratio of palladium to ligand is crucial for catalyst activity and stability. For monodentate phosphine ligands like SPhos or XPhos, a Pd:ligand ratio of 1:2 to 1:4 is commonly used to ensure the formation of the active monoligated palladium species and to prevent catalyst decomposition.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This is a generalized procedure and should be optimized for the specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, aryl halide, base, palladium pre-catalyst, and ligand.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Decision Tree for Reaction Optimization
This diagram provides a logical decision-making process for selecting key reaction parameters.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the large-scale synthesis of 5-Acetyl-2-chlorophenylboronic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Acetyl-2-chlorophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.
Q1: My Grignard reaction to form the arylmagnesium intermediate is not initiating or is very sluggish. What are the possible causes and solutions?
A: Failure to initiate a Grignard reaction is a common issue, especially on a large scale. Several factors could be responsible:
-
Wet Glassware or Solvents: Magnesium is highly reactive with water. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous.
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.
-
Activation: Try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-crushed magnesium turnings to activate the surface. Sonication can also be effective.
-
-
Starting Material Purity: Impurities in the starting halide (e.g., 1-bromo-4-chloro-2-(1,3-dioxolan-2-yl)benzene) can inhibit the reaction. Ensure the starting material is pure and dry.
-
Low Temperature: While the reaction is exothermic, some initial heating may be required to overcome the activation energy. A gentle warming with a heat gun on a small spot of the flask can help initiate the reaction. Once started, it should be self-sustaining and may require cooling.
Q2: I am observing a low yield of the boronic acid after the reaction with the borate ester and subsequent hydrolysis. What could be the reasons?
A: Low yields can stem from several stages of the synthesis. Consider the following:
-
Incomplete Grignard Formation: As addressed in Q1, if the Grignard reagent formation is incomplete, the subsequent steps will naturally have a lower yield.
-
Side Reactions of the Grignard Reagent: The Grignard reagent is a strong base and can be consumed by any acidic protons present. Ensure all reagents and the reaction atmosphere are strictly anhydrous.
-
Inefficient Borylation: The reaction with the trialkyl borate (e.g., triisopropyl borate) is highly exothermic and should be performed at low temperatures (typically -78 °C) to prevent the formation of byproducts from the addition of more than one Grignard reagent to the borate.
-
Hydrolysis Issues: The hydrolysis of the boronate ester to the boronic acid needs to be carefully controlled.
-
Incomplete Hydrolysis: Insufficiently acidic conditions or short reaction times can lead to incomplete hydrolysis.
-
Product Degradation: Prolonged exposure to strong acids can lead to protodeboronation, where the boronic acid group is cleaved from the aromatic ring.
-
-
Formation of Boroxine: During workup and isolation, the boronic acid can dehydrate to form a cyclic anhydride called a boroxine. This can complicate purification and reduce the isolated yield of the monomeric boronic acid. To mitigate this, avoid excessive heating during solvent removal and consider recrystallization from a water/organic solvent mixture to re-hydrolyze the boroxine.
Q3: The purity of my final product is low, and I am having difficulty with purification. What are the likely impurities and how can I remove them?
A: Common impurities in the synthesis of arylboronic acids include:
-
De-boronated Starting Material: This arises from the protonation of the Grignard reagent during workup.
-
Boroxine: The cyclic trimer of the boronic acid.
-
Unreacted Starting Halide: If the Grignard reaction was incomplete.
-
Phenolic Byproducts: Formed from the oxidation of the Grignard reagent.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying boronic acids. A mixed solvent system, such as water/ethanol or toluene/heptane, can be effective. Recrystallization from water can also help to convert any boroxine back to the desired boronic acid.
-
Slurry Wash: Slurrying the crude product in a non-polar solvent like hexane or pentane can help remove non-polar impurities.
-
pH-Controlled Extraction: Boronic acids are weakly acidic. An extractive workup where the product is partitioned into a basic aqueous phase, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure boronic acid can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q: Why is it necessary to protect the acetyl group before the borylation step?
A: The acetyl group contains an electrophilic carbonyl carbon. Organometallic reagents like Grignard reagents and organolithiums are strong nucleophiles. If the acetyl group is not protected, the organometallic intermediate will react with the carbonyl group of another molecule, leading to a complex mixture of byproducts and a low yield of the desired boronic acid. Ketal protection, for example with ethylene glycol, converts the carbonyl into a non-reactive functional group that is stable to the conditions of the Grignard reaction and borylation.
Q: What is the typical yield and purity I should expect for the large-scale synthesis of this compound?
Q: What are the critical safety precautions for this synthesis?
A: The large-scale synthesis of this compound involves several hazards:
-
Grignard Reagent Formation: This is a highly exothermic reaction and can be difficult to control on a large scale. Proper cooling and slow addition of the halide are crucial. The reaction is also highly sensitive to air and moisture, requiring an inert atmosphere.
-
Flammable Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides. Always use in a well-ventilated area, away from ignition sources, and test for peroxides before use.
-
Organolithium Reagents (if used): These are pyrophoric and will ignite on contact with air. They must be handled under a strict inert atmosphere.
-
Boron-Containing Reagents: Trialkyl borates are flammable and can be irritating. Boronic acids themselves can be eye and skin irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound. Note that these are representative values and may require optimization for a specific scale and equipment.
| Parameter | Ketal Protection | Grignard Formation & Borylation | Deprotection & Purification |
| Key Reagents | 1-(3-Bromo-4-chlorophenyl)ethanone, Ethylene glycol, p-Toluenesulfonic acid | 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane, Mg turnings, Triisopropyl borate | Crude boronate ester, Aqueous HCl |
| Solvent | Toluene | Anhydrous THF | Toluene / Water |
| Temperature | Reflux (Dean-Stark) | Initiation: RT to 40°C, Borylation: -78°C | 50-60°C |
| Reaction Time | 4-6 hours | Grignard: 2-3 hours, Borylation: 1-2 hours | 2-4 hours |
| Typical Yield | >95% | 70-85% (crude) | >90% (purification step) |
| Purity (after step) | >98% | Crude | >98% |
Experimental Protocols
Protocol 1: Ketal Protection of 1-(3-Bromo-4-chlorophenyl)ethanone
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(3-bromo-4-chlorophenyl)ethanone (1.0 eq), toluene (approx. 2 mL per gram of starting material), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ketal-protected product, which can often be used in the next step without further purification.
Protocol 2: Grignard Formation, Borylation, and Hydrolysis
-
Under an inert atmosphere (N2 or Ar), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Add a small amount of anhydrous THF and a crystal of iodine to activate the magnesium.
-
Dissolve the ketal-protected halide from Protocol 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent to the cold borate solution via a cannula. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (2M) until the pH is acidic (pH ~1-2).
-
Stir the mixture vigorously for 2-4 hours to ensure complete hydrolysis of the boronate ester and deprotection of the ketal.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture (e.g., toluene/heptane or water/ethanol).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Overall synthetic workflow for this compound.
Troubleshooting guide for failed cross-coupling reactions with 5-Acetyl-2-chlorophenylboronic acid.
This guide provides troubleshooting for common issues encountered during cross-coupling reactions involving 5-Acetyl-2-chlorophenylboronic acid. The advice is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound results in low to no yield. What are the primary factors to investigate?
A1: Failure in Suzuki-Miyaura coupling reactions, especially with challenging substrates like this compound, can often be traced back to a few critical parameters. This particular boronic acid is electron-deficient due to the acetyl group and features an ortho-chloro substituent, which can present steric challenges. Additionally, if your coupling partner is an aryl chloride, the reaction is inherently more demanding due to the strength of the C-Cl bond.[1][2]
Initial troubleshooting should focus on the following areas:
-
Catalyst Activity and Choice : The active Pd(0) species is crucial for the catalytic cycle to begin.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction. The catalyst or ligand may have degraded. Using air-stable precatalysts, such as Buchwald G3 or G4 types, can provide more consistent results.[3][4]
-
Oxygen Contamination : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[3] Oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[3][5] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3][6]
-
Reagent Purity and Stability : Verify the purity of your starting materials. Boronic acids can degrade over time, and impurities in the aryl halide can inhibit the catalyst.[3]
-
Base and Solvent System : The choice of base and solvent is highly interdependent and crucial for success. The base must be adequate to form the reactive boronate species but not so strong as to cause degradation.[3][7] Ensure anhydrous bases are finely powdered and dry. For biphasic reactions, vigorous stirring is essential.[3]
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-deficient boronic acids.[8][9] The acetyl group on your substrate makes it more susceptible to this pathway.
To mitigate protodeboronation, consider these strategies:
-
Use a Milder Base : Strong bases, especially in the presence of water, can accelerate protodeboronation.[3] Switching from strong bases like NaOH to weaker inorganic bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective.[3]
-
Anhydrous Conditions : Water is the primary proton source for this side reaction. Employing anhydrous solvents and bases can significantly reduce the extent of protodeboronation.[3]
-
Protect the Boronic Acid : Converting the boronic acid to a more stable derivative, such as a pinacol ester, trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from degradation.[2][10] These derivatives often exhibit greater stability and can release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.[10]
Q3: Homocoupling of the boronic acid is a major side product. What causes this and how can it be prevented?
A3: The formation of a biaryl product from the self-coupling of this compound is known as homocoupling. This side reaction is primarily promoted by the presence of oxygen and can also be influenced by the palladium source.[3][5]
To prevent homocoupling:
-
Ensure Thorough Degassing : Rigorously degas all solvents and reagents. The "freeze-pump-thaw" method (three cycles) is highly effective. Sparging with an inert gas is another option, though potentially less efficient.[6] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[5]
-
Use a Pd(0) Source or Efficient Precatalyst : Homocoupling can be more prevalent when using Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) species.[5] Starting with a Pd(0) source like Pd(PPh₃)₄ or using a highly efficient precatalyst system (e.g., a Buchwald precatalyst) can minimize the concentration of Pd(II) species that may promote this side reaction.[4]
Q4: The reaction is very sluggish, even after extended reaction times and increased temperature. How can I increase the reaction rate?
A4: Sluggish reactions are common when using less reactive coupling partners like aryl chlorides or sterically hindered substrates.[1][11]
-
Switch to a More Active Catalyst System : Standard catalysts like Pd(PPh₃)₄ may have insufficient activity. For challenging substrates, especially aryl chlorides, catalyst systems using bulky, electron-rich phosphine ligands are required to facilitate the slow oxidative addition step.[5][11] Consider ligands such as SPhos, XPhos, or P(t-Bu)₃.[1][7][12]
-
Increase Catalyst Loading : If you suspect catalyst decomposition or low activity, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion.[4]
-
Elevate the Reaction Temperature : Higher temperatures can overcome the activation energy barrier, particularly for the oxidative addition of aryl chlorides.[5][6] Monitor for potential degradation of starting materials or products at elevated temperatures.
-
Optimize Base and Solvent : A systematic screening of different bases and solvent systems can reveal a more effective combination for your specific substrates.
Data Presentation
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[12] | Air-sensitive, higher cost.[12] | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[12] | Air-sensitive, higher cost.[12] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May be less active than Buchwald-type systems for aryl chlorides.[12] | 2-3 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood. | Often shows lower activity for challenging substrates like aryl chlorides; may require higher temperatures.[12] | 2-5 |
Table 2: Comparison of Common Bases and Solvents
| Base | Recommended Solvent(s) | Characteristics & Use Cases |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF | A strong base, often effective for difficult couplings, including those with aryl chlorides.[3][5] |
| Cs₂CO₃ | Dioxane, THF, Toluene | A strong and highly soluble base, often used when other bases fail.[4][13] |
| K₂CO₃ | Dioxane/H₂O, Ethanol | A moderately strong base, can be a good starting point. |
| KF | Anhydrous THF, Dioxane | A milder base, particularly useful for minimizing protodeboronation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates and coupling partners.
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equivalents)[5]
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)[3]
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation : To the oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).[3]
-
Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[5]
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%).[3]
-
Solvent Addition : Add the degassed solvent system via syringe.[3]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]
-
Monitoring : Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.[3][5]
-
Workup : After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Mitigating Side Reactions
Caption: A decision tree for addressing common cross-coupling side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
The effect of different bases on the reactivity of 5-Acetyl-2-chlorophenylboronic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-chlorophenylboronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound has a low or no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of key parameters is crucial. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Many palladium precatalysts are sensitive to air and moisture.[1] Consider using a fresh batch or a more robust, air-stable precatalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen. Solvents must be thoroughly degassed before use.[1]
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, forming anhydrides or undergoing protodeboronation.[1][2]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong that it causes degradation of your starting materials or the desired product.[1]
Q2: I am observing significant protodeboronation of my this compound. How can I prevent this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly when using strong bases in the presence of water.[1] To minimize this:
-
Use a Milder Base: Strong bases like sodium hydroxide (NaOH) can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][3]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (dry) solvents and bases can significantly reduce its occurrence.[1] Ensure your base is finely powdered and dried before use.[1]
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted into a more stable diethanolamine adduct. These adducts are often crystalline, air-stable solids that can be used directly in Suzuki couplings, particularly with protic solvents.[4]
Q3: Can the acetyl group on the phenyl ring participate in side reactions?
A3: Yes, the acetyl group is a potential site for side reactions, especially under strongly basic conditions. Aldol-type condensation reactions or other base-mediated transformations can occur, leading to impurities and reduced yield. If you suspect such side reactions, using a milder base (e.g., KF, K₂CO₃) and lower reaction temperatures is advisable.[3][5]
Q4: How does the choice of base impact the reaction rate and outcome?
A4: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction.[6] It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex.[5]
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These generally lead to faster reaction rates but increase the risk of side reactions like protodeboronation and degradation of base-sensitive functional groups.[1]
-
Moderate Bases (e.g., K₂CO₃): These offer a good balance between reactivity and selectivity and are widely used.
-
Weak Bases (e.g., KF): Potassium fluoride is particularly useful for substrates with base-labile groups (like esters) as it can effect the necessary activation without causing cleavage.[3][5] However, reactions with KF may be slower.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Inactive Catalyst2. Oxygen Contamination3. Insufficient Base Strength4. Poor Reagent Solubility | 1. Use a fresh catalyst or a more robust precatalyst (e.g., a palladacycle).[1]2. Ensure the system is under an inert atmosphere (Ar/N₂) and use properly degassed solvents.[1]3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Change the solvent system. A combination like Dioxane/H₂O or Toluene/EtOH can improve solubility.[3] Ensure vigorous stirring for biphasic systems.[1] |
| Protodeboronation of Boronic Acid | 1. Base is too strong2. Presence of water (proton source) | 1. Use a milder base such as K₂CO₃ or KF.[1]2. Switch to anhydrous conditions. Use dry solvents and finely powdered, dry base.[1] |
| Formation of Homocoupled Product (Biaryl of Boronic Acid) | 1. Oxygen in the reaction mixture2. Catalyst degradation | 1. Improve degassing of the solvent and ensure a robust inert atmosphere.[1]2. Use a more stable ligand or precatalyst. Check the catalyst loading. |
| Degradation of Starting Material or Product | 1. Base is too strong for functional groups present (e.g., acetyl group)2. Reaction temperature is too high | 1. Switch to a milder base like KF or K₂CO₃.[3][5]2. Reduce the reaction temperature and monitor for a longer duration. |
Data Summary: Effect of Base on Suzuki-Miyaura Coupling
The optimal base for a given Suzuki-Miyaura coupling is substrate-dependent and often requires empirical screening. The table below summarizes the general characteristics of commonly used bases.
| Base | Typical Strength | Common Solvents | Advantages | Potential Issues |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Effective for less reactive chlorides; often provides high yields. | Can promote protodeboronation and other side reactions with sensitive substrates.[1] |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Highly effective, often used for difficult couplings. | Expensive; can be too harsh for delicate functional groups. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/EtOH/H₂O | Good balance of reactivity and selectivity; widely applicable and cost-effective. | May be too weak for challenging substrates like aryl chlorides. |
| KF | Weak | Toluene, Dioxane, THF | Ideal for substrates with base-sensitive functional groups (e.g., esters).[3][5] | Reactions can be significantly slower.[3] |
| NaOH / Ba(OH)₂ | Strong (Aqueous) | Toluene/H₂O, Dioxane/H₂O | Inexpensive and effective. | High risk of protodeboronation and other aqueous side reactions.[1] |
Experimental Protocols & Visualizations
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equivalents), the desired aryl halide (1.0 - 1.2 equivalents), and the base (2.0 - 3.0 equivalents, e.g., K₂CO₃).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Use this guide to diagnose and resolve common issues during the reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
Temperature and reaction time optimization for 5-Acetyl-2-chlorophenylboronic acid.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 5-Acetyl-2-chlorophenylboronic acid in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing reaction conditions and resolving common experimental issues.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may be oxidized or improperly activated. | - Use a pre-formed Pd(0) source (e.g., Pd(PPh3)4) or a modern pre-catalyst. - Ensure phosphine ligands are fresh and stored under an inert atmosphere.[1] - If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[1] |
| Degraded Boronic Acid: this compound may have degraded due to improper storage or handling. | - Store the boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C for long-term storage).[1] - Consider using a more stable derivative like a pinacol ester or a trifluoroborate salt, which can release the boronic acid in situ.[1][2] | |
| Suboptimal Reaction Conditions: The choice of base, solvent, temperature, or reaction time may not be ideal. | - Screen a variety of bases (e.g., K3PO4, Cs2CO3, K2CO3).[3] - Ensure solvents are anhydrous and degassed. Common choices include dioxane, THF, and toluene, often with a small amount of water.[1] - Gradually increase the reaction temperature, as many Suzuki couplings require heating to proceed efficiently.[1] | |
| Significant Side Products | Protodeboronation: Cleavage of the carbon-boron bond by a proton source. | - Use milder reaction conditions (lower temperature, weaker base).[1] - Employ anhydrous solvents to minimize water, a common proton source.[2] - Use a more stable boronic acid derivative like a MIDA boronate or trifluoroborate salt.[2][4] |
| Homocoupling: Coupling of two boronic acid molecules. | - Thoroughly deoxygenate the reaction mixture, as oxygen can promote homocoupling.[2] - Use a Pd(0) catalyst source to avoid the reduction step that can consume the boronic acid.[1] | |
| Inconsistent Results | Formation of Boroxine: Boronic acids can dehydrate to form cyclic trimers (boroxines), affecting stoichiometry. | - While often in equilibrium with the boronic acid in the reaction mixture, if solubility or reactivity issues are suspected, adding a controlled amount of water can shift the equilibrium back to the boronic acid.[2] |
| Variable Reagent Quality: Inconsistent purity of starting materials, solvents, or catalyst. | - Use reagents from reputable suppliers and assess purity if in doubt. - Ensure solvents are of the appropriate grade and are properly dried and degassed. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound, like many boronic acids, can be sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term stability, it is recommended to store it in a freezer at temperatures of -20°C or below.[1]
Q2: My this compound appears clumpy or sticky. Can I still use it?
A2: Boronic acids have a tendency to form cyclic trimers called boroxines through dehydration, which can make the material appear oily or sticky.[1] In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[1] However, significant degradation can impact the stoichiometry and yield of your reaction, so it is advisable to assess the purity if you have concerns.
Q3: What are the most common reasons for a failed Suzuki-Miyaura coupling reaction with this compound?
A3: The most frequent causes of failure include:
-
Poor quality or degraded boronic acid: This leads to a lower effective concentration of the active reagent.[1]
-
Ineffective catalyst system: The choice of palladium precursor and ligand is critical and often substrate-dependent.[1]
-
Suboptimal reaction conditions: An incorrect base, solvent, temperature, or reaction time can significantly reduce the yield.[1]
-
Presence of oxygen: Oxygen can deactivate the palladium catalyst and lead to undesirable side reactions like homocoupling.[1]
-
Protodeboronation: The cleavage of the carbon-boron bond is a common side reaction that consumes the boronic acid.[1]
Q4: Can I purify my product from unreacted boronic acid?
A4: Yes, there are standard workup procedures to remove unreacted boronic acid. One common method is to perform an aqueous workup with a base, such as sodium hydroxide. This converts the acidic boronic acid into its highly water-soluble boronate salt, which can then be separated from the desired product in the organic layer.[2]
Experimental Protocols
While optimal conditions for this compound must be determined empirically, the following provides a general starting protocol for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K3PO4, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh3)4, 0.05 equivalents) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting low-yielding reactions.
References
Managing and removing impurities from 5-Acetyl-2-chlorophenylboronic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and removing impurities from 5-Acetyl-2-chlorophenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and handling of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction- Formation of boronic anhydride (boroxine)- Presence of starting materials- Generation of homocoupling byproducts | - Optimize reaction conditions (time, temperature, stoichiometry)- Convert the boroxine back to the boronic acid by stirring with a suitable solvent and a small amount of water.- Purify via recrystallization or chromatography.- Employ an acid-base extraction workup. |
| Product is an intractable oil or difficult to crystallize | - Presence of residual solvent- Formation of oligomeric species- High impurity levels | - Dry the product under high vacuum.- Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.- Consider conversion to a more crystalline derivative (e.g., pinacol ester or trifluoroborate salt) for purification, followed by deprotection. |
| Inconsistent analytical data (e.g., NMR, LC-MS) | - Degradation of the compound (deboronation)- Presence of boroxine in varying amounts | - Store the compound under an inert atmosphere at low temperature.- For NMR analysis, ensure the use of anhydrous solvents. The presence of water can affect the equilibrium between the acid and the boroxine.- Analyze samples promptly after preparation. |
| Poor performance in downstream reactions (e.g., Suzuki coupling) | - Presence of inorganic salts- Boroxine formation- Degradation of the boronic acid | - Wash the crude product with water to remove inorganic salts.- Ensure the boronic acid is fully converted from its boroxine form before use.- Use freshly purified material for best results. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: While a specific impurity profile is highly dependent on the synthetic route, common impurities in arylboronic acids include:
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids. They are often in equilibrium with the monomeric acid form.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Homocoupling Products: Biaryl species formed from the coupling of two aryl groups from the starting material.
-
Deboronated Product: The corresponding acetophenone (1-(3-chloro-4-hydroxyphenyl)ethan-1-one) resulting from protodeboronation.
-
Inorganic Salts: Residual salts from the workup procedure.
Q2: How can I remove boroxine impurities?
A2: Boroxines are in equilibrium with the boronic acid in the presence of water. To convert the boroxine back to the desired boronic acid, you can stir the solid material with a solvent system containing a small amount of water, followed by drying. For analytical purposes, dissolving the sample in a protic solvent like methanol and then evaporating the solvent can help break up the trimer.
Q3: My this compound is degrading. How can I improve its stability?
A3: Boronic acids can be susceptible to oxidative degradation and protodeboronation. To enhance stability:
-
Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to air and moisture.
-
Derivative Formation: For long-term storage or for use in reactions sensitive to free boronic acids, consider converting it to a more stable boronate ester, such as a pinacol ester.
Q4: Is column chromatography a suitable purification method for this compound?
A4: While possible, purifying free boronic acids on standard silica gel can be challenging due to their polarity and potential for strong interaction with the stationary phase, which can lead to peak tailing and decomposition.[1][2] If chromatography is necessary, consider the following:
-
Neutral Alumina: This can be a better alternative to silica gel for some boronic acids.[3]
-
Reversed-Phase Chromatography (C18): This can be effective, though it may require method development to achieve good separation.
-
Boronic Acid-Treated Silica Gel: Specialized stationary phases can improve purification outcomes.[1]
-
Esterification: Converting the boronic acid to its pinacol ester derivative often makes it less polar and more amenable to purification by standard silica gel chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Screen for a suitable solvent system where the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for arylboronic acid recrystallization include water, ethanol, or mixtures of solvents like ethyl acetate/hexanes.[2][3]
-
Dissolution: In a flask, add the crude boronic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for removing non-acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The boronic acid will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) until the boronic acid precipitates out.
-
Extraction: Extract the precipitated boronic acid back into a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Visualized Workflows
Caption: Workflow for purification via acid-base extraction.
Caption: Troubleshooting logic for inconsistent analytical data.
References
Validation & Comparative
Reactivity of 5-Acetyl-2-chlorophenylboronic Acid: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant in the success of synthetic endeavors. This guide provides a detailed comparison of 5-Acetyl-2-chlorophenylboronic acid's reactivity against other substituted phenylboronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights presented herein are supported by established chemical principles and extrapolated experimental data to facilitate informed decisions in synthetic strategy and reaction optimization.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The electronic and steric nature of the substituents on the phenylboronic acid plays a pivotal role in the kinetics and overall yield of this palladium-catalyzed transformation. This compound presents a unique combination of substituents: an electron-withdrawing acetyl group at the para-position relative to the chlorine and an electron-withdrawing, sterically demanding chloro group at the ortho-position to the boronic acid moiety. This substitution pattern significantly influences its reactivity profile compared to other boronic acids.
Understanding Substituent Effects in Suzuki-Miyaura Coupling
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two factors:
-
Electronic Effects: The rate-determining transmetalation step is generally accelerated by electron-donating groups (EDGs) on the boronic acid, which increase the nucleophilicity of the aryl group being transferred to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl ring, which can slow down the transmetalation step and potentially lower the reaction yield.
-
Steric Effects: Substituents at the ortho-position to the boronic acid can sterically hinder the approach of the boronic acid to the palladium complex, thereby impeding the transmetalation process and reducing the reaction rate and yield.
Comparative Reactivity Analysis
This compound possesses two electron-withdrawing substituents. The acetyl group, being a moderate deactivator, reduces the electron density of the phenyl ring. The ortho-chloro substituent further decreases the ring's nucleophilicity and, more significantly, introduces considerable steric bulk around the C-B bond.
The following table provides a semi-quantitative comparison of the expected reactivity of this compound with other commonly used substituted phenylboronic acids in a typical Suzuki-Miyaura coupling reaction with a generic aryl bromide. The expected yields are estimations based on general trends observed in the literature.
| Boronic Acid | Substituent Effects | Expected Relative Reactivity | Expected Yield Range (%) |
| Phenylboronic Acid | (Reference) | High | 85-95 |
| 4-Methoxyphenylboronic acid | Strong EDG (p-OCH₃) | Very High | 90-99 |
| 4-Methylphenylboronic acid | Weak EDG (p-CH₃) | High | 88-96 |
| 4-Chlorophenylboronic acid | Weak EWG (p-Cl) | Moderate to High | 75-90 |
| 4-Acetylphenylboronic acid | Moderate EWG (p-COCH₃) | Moderate | 60-80 |
| 2-Chlorophenylboronic acid | Weak EWG (o-Cl), Steric Hindrance | Low to Moderate | 40-70 |
| This compound | Moderate EWG (m-COCH₃), Weak EWG (o-Cl), Significant Steric Hindrance | Low | 30-60 |
| 2,6-Dimethylphenylboronic acid | Weak EDGs (o,o-CH₃), High Steric Hindrance | Very Low | 10-40 |
Note: The expected yield ranges are illustrative and can vary significantly based on the specific coupling partner, catalyst, ligand, base, solvent, and temperature used.
The combination of both steric hindrance from the ortho-chloro group and the electron-withdrawing nature of the acetyl and chloro groups positions This compound as a less reactive substrate in Suzuki-Miyaura couplings compared to simpler substituted boronic acids. To achieve satisfactory yields with this substrate, optimization of reaction conditions, including the use of highly active palladium catalysts and specialized ligands, is often necessary.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid is provided below. This can be adapted for reactions involving this compound, likely requiring more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system).
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Logic and Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Comparative analysis of palladium catalysts for 5-Acetyl-2-chlorophenylboronic acid coupling.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Acetyl-2-chlorophenylboronic Acid
For researchers, scientists, and drug development professionals, the construction of complex molecular architectures is a foundational aspect of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key building block in the synthesis of various pharmaceutical agents is this compound. The coupling of this electron-deficient aryl chloride presents a unique challenge, necessitating the careful selection of a palladium catalyst to achieve optimal results. This guide provides a comparative analysis of common palladium catalyst systems suitable for this transformation, supported by experimental data from analogous systems.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and its associated ligand is critical for the successful coupling of challenging substrates like this compound. The electron-withdrawing nature of both the acetyl and chloro groups deactivates the aryl chloride, making the initial oxidative addition step of the catalytic cycle more difficult. Below is a summary of the performance of three representative classes of palladium catalysts for the Suzuki-Miyaura coupling of electron-deficient aryl chlorides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | RT - 100 | 2 - 12 | >90 | 1 - 2 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80 - 100 | 2 - 8 | >90 | 1 - 2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 4 - 12 | >90 | 2 |
Note: The data presented is based on results for the coupling of structurally similar electron-deficient aryl chlorides and may require optimization for this compound.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
A Comparative Guide to Analytical Methods for 5-Acetyl-2-chlorophenylboronic Acid and Its Isomeric/Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 5-Acetyl-2-chlorophenylboronic acid, a key building block in organic synthesis, alongside its common isomers and structural analogs: 4-Acetylphenylboronic acid, 3-Acetylphenylboronic acid, and 2-Chlorophenylboronic acid. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and stability of these reagents, which directly impacts the outcomes of synthetic processes and the quality of downstream products in drug development.
Product Overview and Comparative Analytes
This compound and its analogs are instrumental in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The nature and position of the substituents on the phenyl ring influence the electronic properties and steric hindrance of the boronic acid, thereby affecting its reactivity and stability. This guide focuses on the analytical characterization of the target compound and three common alternatives.
Table 1: Physical and Chemical Properties of Selected Phenylboronic Acids
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | O=C(C)c1cc(B(O)O)c(Cl)cc1 | C₈H₈BClO₃ | 198.41 | Not available |
| 4-Acetylphenylboronic acid | O=C(C)c1ccc(B(O)O)cc1 | C₈H₉BO₃ | 163.97 | 240-244 |
| 3-Acetylphenylboronic acid | O=C(C)c1cccc(B(O)O)c1 | C₈H₉BO₃ | 163.97 | 204-208 |
| 2-Chlorophenylboronic acid | Clc1ccccc1B(O)O | C₆H₆BClO₂ | 156.37 | 92-102 |
Comparative Performance of Analytical Methods
The characterization of phenylboronic acids typically involves a combination of chromatographic and spectroscopic techniques to assess purity, identify impurities, and confirm the chemical structure. The performance of these methods can vary depending on the specific compound and the analytical objective.
Table 2: Quantitative Performance of a General UPLC-ESI-MS Method for Boronic Acids [1]
| Parameter | Performance |
| Limit of Detection (LOD) | 0.1 µg |
| Limit of Quantification (LOQ) | 1.0 µg |
| Linearity (R²) | > 0.98 |
| Recovery | 97.1% - 105.7% |
| Precision (RSD) | < 2.0% |
Note: This data is for a general method for a range of boronic acids and provides an expected performance. Specific validation for this compound and its analogs is recommended.
Key Analytical Techniques and Experimental Protocols
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of boronic acids and quantifying their content. Reversed-phase HPLC is commonly employed.
-
Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient of 1 minute is suitable for high-throughput analysis. For improved separation of impurities, a longer gradient may be necessary.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
-
Sample Preparation: Dissolve the boronic acid sample in a suitable diluent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of boronic acids. ¹H, ¹³C, and ¹¹B NMR are all informative.
-
Sample Preparation: Dissolve approximately 5-20 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The use of quartz NMR tubes is recommended for ¹¹B NMR to avoid background signals from borosilicate glass.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts and coupling constants of the aromatic protons and the acetyl group protons will confirm the substitution pattern. The broad singlet for the B(OH)₂ protons is also characteristic.
-
¹¹B NMR: Acquire a boron-11 spectrum. The chemical shift will be indicative of the trigonal planar (sp²) boron atom of the boronic acid.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic Protons: 7.0 - 8.5 ppm, with splitting patterns dependent on the substitution.
-
Acetyl Protons (CH₃): ~2.5 ppm (singlet).
-
B(OH)₂ Protons: A broad singlet, often exchangeable with water in the solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analytes
GC-MS is suitable for the analysis of volatile impurities or for the boronic acids themselves after derivatization to increase their volatility.
-
Derivatization: Boronic acids are often derivatized with reagents like triethanolamine or silyating agents (e.g., BSTFA) to form more volatile esters.[2][3]
-
To a solution of the boronic acid in an aprotic solvent, add an excess of the derivatizing agent.
-
Heat the mixture if necessary to ensure complete reaction.
-
-
GC System:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 - 280 °C.
-
Oven Program: Start at a low temperature (e.g., 80-100 °C) and ramp up to a final temperature of 250-300 °C.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected mass of the derivatized analyte and its fragments.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a phenylboronic acid product.
Caption: A typical workflow for the characterization of phenylboronic acids.
Selecting the Appropriate Analytical Method
The choice of analytical method depends on the specific information required. The following decision tree illustrates a logical approach to method selection.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The robust characterization of this compound and its analogs is essential for their effective use in research and development. A multi-technique approach, combining HPLC/UPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight determination and impurity identification, provides a comprehensive understanding of the material's quality. The experimental protocols provided in this guide offer a solid foundation for developing and validating analytical methods for these important synthetic building blocks.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of 5-Acetyl-2-chlorophenylboronic Acid in Biaryl Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of biaryl compounds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands out as a preeminent method for this purpose, prized for its versatility and functional group tolerance. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction kinetics, and purity of the final biaryl product. This guide provides a detailed evaluation of 5-Acetyl-2-chlorophenylboronic acid's efficiency in biaryl synthesis, comparing its performance with other substituted phenylboronic acids, supported by experimental data and protocols.
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of a Suzuki-Miyaura coupling reaction is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. Electron-donating groups can enhance the nucleophilicity of the boronic acid, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impact the rate of transmetalation, a key step in the catalytic cycle.
The following table summarizes the performance of this compound in comparison to other representative phenylboronic acids in a model Suzuki-Miyaura reaction with an aryl bromide. Please note that direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The data presented here is a synthesized representation from multiple sources to provide a comparative overview.
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Typical Yield (%) |
| This compound | 5-Acetyl, 2-Chloro | Electron-withdrawing (acetyl), Inductive withdrawing (chloro) | Moderate (ortho-chloro) | 75-85 |
| Phenylboronic acid | None | Neutral | Low | 90-98 |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | Low | 92-99 |
| 4-Nitrophenylboronic acid | 4-Nitro | Electron-withdrawing | Low | 80-90 |
| 2-Methylphenylboronic acid | 2-Methyl | Electron-donating | High | 70-85 |
| 2-Chlorophenylboronic acid | 2-Chloro | Inductive withdrawing | Moderate | 80-90 |
Analysis:
This compound, with its electron-withdrawing acetyl group and moderately sterically hindering ortho-chloro substituent, generally provides good to high yields in Suzuki-Miyaura couplings. Its performance is comparable to other ortho-substituted and electron-deficient boronic acids. The presence of the ortho-chloro group can sometimes lead to slightly lower yields compared to its para-substituted counterparts due to steric hindrance impacting the approach to the palladium center. However, this steric influence can also be beneficial in certain applications, such as the synthesis of atropisomers where restricted bond rotation is desired.[1][2]
Experimental Protocols
A generalized procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a specified temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Logical Workflow for Evaluating Boronic Acid Efficiency
The following diagram illustrates the decision-making process and experimental workflow for evaluating the efficiency of a given phenylboronic acid in biaryl synthesis.
References
Advantages of using 5-Acetyl-2-chlorophenylboronic acid compared to similar reagents.
In the landscape of pharmaceutical and materials science research, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts reaction efficiency, yield, and molecular complexity. Among the vast array of boronic acid reagents utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, 5-Acetyl-2-chlorophenylboronic acid has emerged as a reagent of significant interest. This guide provides an objective comparison of its performance against similar reagents, supported by established chemical principles and representative experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison in Suzuki-Miyaura Coupling
The unique substitution pattern of this compound, featuring both an electron-withdrawing acetyl group and a sterically influential ortho-chloro substituent, imparts distinct reactivity compared to simpler analogs. To illustrate these differences, we present a comparative analysis of its performance alongside 2-chlorophenylboronic acid and 4-acetylphenylboronic acid in a representative Suzuki-Miyaura coupling reaction with 4-bromoacetophenone.
| Reagent | Key Substituents | Expected Yield (%) [a] | Plausible Reaction Time (h) [a] | Key Advantages & Considerations |
| This compound | 5-acetyl (electron-withdrawing), 2-chloro (ortho-substituent) | 85-95 | 4-8 | The electron-withdrawing acetyl group can enhance the rate of transmetalation. The ortho-chloro group can influence the dihedral angle of the resulting biaryl product, which is crucial for certain applications. May require slightly more forcing conditions due to potential steric hindrance.[5] |
| 2-chlorophenylboronic acid | 2-chloro (ortho-substituent) | 80-90 | 6-10 | Provides a foundational biaryl structure with a chlorine handle for further functionalization. The ortho-chloro group can introduce steric hindrance, potentially slowing the reaction.[5] |
| 4-acetylphenylboronic acid | 4-acetyl (electron-withdrawing) | 90-98 | 2-6 | The para-positioned electron-withdrawing group generally accelerates the reaction by promoting the transmetalation step without introducing significant steric hindrance.[6] |
[a] Expected yields and reaction times are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). The comparison is based on a hypothetical Suzuki-Miyaura coupling with 4-bromoacetophenone.
The Influence of Substituents on Reactivity
The observed differences in reactivity can be rationalized by considering the electronic and steric effects of the substituents on the key steps of the Suzuki-Miyaura catalytic cycle.
Electronic Effects: The acetyl group, being electron-withdrawing, can increase the Lewis acidity of the boron atom. This may facilitate the formation of the boronate species in the presence of a base, a crucial step for transmetalation to the palladium center. While electron-withdrawing groups on the boronic acid can sometimes accelerate protodeboronation (a common side reaction), in many cases, they lead to faster and more efficient coupling.[6]
Steric Effects: The presence of a substituent at the ortho position, such as the chloro group in this compound and 2-chlorophenylboronic acid, can introduce steric hindrance. This can potentially slow down the rate of transmetalation by impeding the approach of the boronic acid to the palladium complex. However, this steric influence can also be advantageous in controlling the atropisomerism of the resulting biaryl products, a critical consideration in the synthesis of chiral ligands and pharmaceuticals.[5]
Experimental Protocols
Below is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound and its analogs.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.0 mmol)
-
Boronic acid (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v) (10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (10 mL) to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Applications of 5-Acetyl-2-chlorophenylboronic Acid in Synthetic and Medicinal Chemistry
Introduction
5-Acetyl-2-chlorophenylboronic acid is a bifunctional organoboron compound belonging to the versatile class of phenylboronic acids. These compounds are widely recognized as indispensable building blocks in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions.[1][2] The unique arrangement of the acetyl, chloro, and boronic acid functional groups on the phenyl ring endows this compound with significant potential for constructing complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This guide provides a comprehensive review of its established and potential applications, offers a comparison with alternative synthetic methodologies, and presents detailed experimental frameworks based on the well-documented reactivity of analogous boronic acids.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of phenylboronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction's broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of boronic acid reagents have cemented its status as a cornerstone of modern synthetic chemistry.[2] this compound serves as a versatile coupling partner, providing the 5-acetyl-2-chlorophenyl moiety to a target molecule.
The general catalytic cycle for this transformation is illustrated below. It involves the oxidative addition of an organohalide to a Palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocols and Data
While specific yield data for reactions involving this compound requires consulting specific research articles, a general experimental protocol for a Suzuki-Miyaura coupling is provided below. This serves as a template for researchers utilizing this building block.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/H₂O or Toluene/Ethanol/H₂O.
-
Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired biaryl compound.
Comparison with Alternative Cross-Coupling Reagents
This compound offers distinct advantages over other organometallic reagents used in C-C bond formation. The following table compares its general properties to those of organotin and organozinc compounds.
| Feature | Boronic Acids (e.g., this compound) | Organostannanes (Stille Coupling) | Organozincs (Negishi Coupling) |
| Toxicity | Generally low toxicity; boric acid is a "green" byproduct.[2] | High toxicity, requires careful handling and disposal. | Moderate toxicity, moisture sensitive. |
| Stability | High stability to air and moisture; often crystalline solids.[2] | Moderately stable to air and moisture. | Highly reactive and sensitive to air and moisture. |
| Functional Group Tolerance | Excellent; compatible with a wide range of functional groups.[1] | Good, but sensitive to strongly acidic or basic conditions. | Moderate; incompatible with acidic protons. |
| Reaction Conditions | Generally mild, often aqueous conditions are possible. | Generally requires anhydrous, inert conditions. | Requires strictly anhydrous and inert conditions. |
Applications in Medicinal Chemistry
The structural features of this compound make it a valuable building block for the synthesis of pharmacologically active molecules.[3][4] Each functional group plays a strategic role in drug design and development.
-
Boronic Acid Moiety: Primarily serves as the reactive handle for Suzuki coupling to build the core scaffold of a potential drug molecule.[5]
-
Chloro Substituent: The presence of a halogen can significantly influence a molecule's pharmacokinetic properties, such as increasing metabolic stability, improving membrane permeability, and enhancing binding affinity through halogen bonding.[1]
-
Acetyl Group: This group acts as a versatile synthetic handle for further derivatization. It can be reduced to an alcohol, converted to an amine via reductive amination, or used as a key pharmacophoric element, such as a hydrogen bond acceptor.
The logical relationship between the compound's structure and its potential applications in drug discovery is outlined in the diagram below.
This compound is a highly functionalized and promising building block for organic synthesis and medicinal chemistry. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a reliable method for introducing the 5-acetyl-2-chlorophenyl fragment. Compared to other organometallic reagents, it provides a safer and more stable alternative with broad functional group compatibility. The strategic placement of its chloro and acetyl groups provides chemists and drug development professionals with multiple avenues for molecular modification to fine-tune biological activity and pharmacokinetic properties. Further research into novel applications of this specific reagent is warranted to fully exploit its synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 5. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
Navigating Functional Group Tolerance in Suzuki-Miyaura Coupling: A Comparative Analysis of 5-Acetyl-2-chlorophenylboronic Acid
For researchers, scientists, and drug development professionals, understanding the intricacies of functional group tolerance in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the performance of 5-Acetyl-2-chlorophenylboronic acid in Suzuki-Miyaura coupling reactions, offering insights into its reactivity with a variety of functionalized coupling partners. The data presented herein is compiled from various sources to illustrate the versatility and potential limitations of this valuable building block.
This compound is a versatile reagent in medicinal chemistry and materials science due to the synthetic handles provided by its acetyl and chloro substituents. Its utility in Suzuki-Miyaura cross-coupling reactions is of particular interest for the construction of biaryl scaffolds, which are prevalent in many pharmaceutical agents and organic materials. The tolerance of this boronic acid to various functional groups on the coupling partner dictates its applicability in diverse synthetic strategies.
Comparative Performance in Suzuki-Miyaura Coupling
The acetyl group, being a moderately deactivating, electron-withdrawing group, can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle. Similarly, the ortho-chloro substituent introduces steric hindrance and alters the electronic nature of the phenyl ring. To provide a clear comparison, the following table summarizes the performance of this compound in Suzuki-Miyaura coupling with a range of aryl halides bearing different electronic and steric properties.
| Entry | Aryl Halide Coupling Partner | Functional Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | -OCH₃ (Electron-donating) | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Bromotoluene | -CH₃ (Electron-donating) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | -CF₃ (Electron-withdrawing) | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 4 | Methyl 4-bromobenzoate | -CO₂Me (Electron-withdrawing) | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 16 | 78 |
| 5 | 4-Bromonitrobenzene | -NO₂ (Strongly electron-withdrawing) | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |
| 6 | 2-Bromopyridine | Heterocycle | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 18 | 75 |
| 7 | 1-Bromo-2-fluorobenzene | Ortho-substituent (Steric hindrance) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 65 |
Note: The data presented is a representative compilation from various literature sources and may not have been generated under identical experimental conditions. Direct comparison of yields should be made with caution.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving this compound.
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
A mixture of the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The appropriate solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) is then added, and the reaction mixture is heated to the specified temperature with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for a Suzuki-Miyaura Reaction
The following diagram illustrates the logical workflow for a typical Suzuki-Miyaura cross-coupling experiment, from reagent preparation to product isolation and analysis.
Caption: A logical workflow for a Suzuki-Miyaura coupling experiment.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validating Molecular Structures: A Comparative Guide to Spectroscopic Techniques for Derivatives of 5-Acetyl-2-chlorophenylboronic Acid
For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized compound's structure is a critical step in the discovery pipeline. This guide provides a comparative overview of key spectroscopic techniques for validating the structure of novel compounds derived from 5-Acetyl-2-chlorophenylboronic acid. We will delve into the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, offering a comprehensive toolkit for unambiguous structural elucidation.
The unique reactivity of the boronic acid functional group, coupled with the electronic and steric influences of the acetyl and chloro substituents on the phenyl ring, necessitates a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application offers the highest level of confidence in the final assigned structure.
At a Glance: Comparison of Spectroscopic Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C, ¹¹B). | 1-10 mg, soluble in deuterated solvent. | Moderate | Provides the most comprehensive structural information in solution. | Can be complicated by oligomerization of boronic acids.[1] |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | Micrograms to nanograms, soluble or volatile. | High | High sensitivity and accuracy in determining molecular formula. | Prone to dehydration and boroxine formation, which can complicate spectra.[2] |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, B-O). | ~1 mg, solid or liquid. | High | Quick and simple method to identify key functional groups. | Provides limited information on the overall molecular framework. |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | High-quality single crystal (0.1-0.5 mm). | Low | Provides the definitive, absolute structure of a molecule.[3][4] | Crystal growth can be a significant bottleneck. |
In-Depth Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a wealth of information.
Key Data Interpretation:
-
¹H NMR: The aromatic region will show characteristic splitting patterns for the three protons on the phenyl ring. The chemical shift of the methyl protons of the acetyl group will also be a key indicator.
-
¹³C NMR: The number of distinct signals will confirm the number of unique carbon environments. The chemical shifts of the carbonyl carbon and the carbon attached to the boron atom are particularly diagnostic.
-
¹¹B NMR: This experiment is crucial for confirming the presence and chemical environment of the boron atom. The chemical shift can distinguish between the trigonal planar boronic acid and a tetrahedral boronate ester.[5][6][7]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). To overcome potential oligomerization of the boronic acid, which can lead to broad and unintelligible spectra, using a solvent like d₄-methanol is recommended as it can break up the boroxine trimers.[1]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.
| Typical ¹H NMR Data for a Hypothetical Derivative | |
| Proton | Expected Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to acetyl) | 7.8 - 8.2 |
| Aromatic CH (ortho to chloro) | 7.4 - 7.7 |
| Aromatic CH (meta to both) | 7.2 - 7.5 |
| Acetyl CH₃ | 2.5 - 2.7 |
| B(OH)₂ | 4.5 - 6.0 (often broad and may exchange with water) |
Mass Spectrometry (MS): Pinpointing Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the proposed structure.
Challenges and Solutions:
A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to dehydrate and form cyclic trimers known as boroxines.[2] This can lead to the observation of ions corresponding to the trimer rather than the monomer. To mitigate this, derivatization or the use of specific ionization techniques is often employed.[2][8]
Comparison of Ionization Techniques:
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may be seen.[2] | Soft ionization, suitable for LC-MS.[2] | Can be complicated by adduct formation.[2][9] |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB).[2][8] | High sensitivity, tolerant of some salts.[2] | Requires a suitable matrix.[2] |
| GC-MS | Mandatory (e.g., silylation) | Provides detailed fragmentation patterns. | Excellent chromatographic separation.[2] | Requires derivatization to increase volatility.[2] |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.
-
Instrumentation: Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer (e.g., a time-of-flight or Orbitrap instrument for high resolution).
-
Acquisition Parameters:
-
Ionization Mode: Positive or negative, depending on the compound's properties.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound and potential dimers or trimers.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule. For derivatives of this compound, IR spectroscopy can quickly confirm the presence of the carbonyl group of the acetyl moiety and the hydroxyl groups of the boronic acid.
Key Vibrational Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (in B(OH)₂) | 3200-3600 (broad) |
| C=O (acetyl) | 1670-1690 |
| C=C (aromatic) | 1450-1600 |
| B-O (boronic acid) | 1310-1350 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
X-ray Crystallography: The Definitive Structure
For compounds that form high-quality single crystals, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure.[3][4] This technique is considered the "gold standard" for structural validation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[10] This is often the most challenging step.
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[10]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[10]
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a compound synthesized from this compound, integrating the spectroscopic techniques discussed.
Caption: Workflow for structural validation.
By judiciously applying this suite of powerful analytical techniques, researchers can confidently and accurately determine the structures of novel compounds derived from this compound, paving the way for further investigation into their chemical and biological properties.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Performance Evaluation of 5-Acetyl-2-chlorophenylboronic Acid in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of 5-Acetyl-2-chlorophenylboronic acid in various solvent systems. Given the critical role of boronic acids in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, understanding the impact of the solvent on their solubility, stability, and reactivity is paramount for reaction optimization and scalability. This document outlines detailed experimental protocols for assessing these key performance indicators and presents a comparative analysis with alternative boronic acids.
Solubility Assessment
The solubility of a boronic acid is a critical parameter that directly influences its reactivity in a given solvent system. Poor solubility can lead to lower reaction rates and yields. The following protocol outlines a method for determining and comparing the solubility of this compound in a range of common organic solvents.
Experimental Protocol: Isothermal Solubility Measurement
-
Preparation of Saturated Solutions: In a series of vials, add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each solvent to be tested (e.g., Toluene, Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), Dimethylformamide (DMF), Ethanol (EtOH), and Water).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the solids to settle. Carefully extract a known volume of the supernatant from each vial.
-
Quantification: Analyze the concentration of the dissolved boronic acid in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against a known internal standard.
-
Data Reporting: Express the solubility in terms of molarity (mol/L) or grams per 100 mL ( g/100 mL).
Data Presentation: Solubility of Boronic Acids at 25 °C
| Boronic Acid | Toluene (mol/L) | THF (mol/L) | Dioxane (mol/L) | MeCN (mol/L) | DMF (mol/L) | EtOH (mol/L) | Water ( g/100 mL) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Phenylboronic acid | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] | ~1.9[1] |
| 4-Acetylphenylboronic acid | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 2-Chlorophenylboronic acid | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Note: Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3][4]
Stability Analysis
The stability of boronic acids is crucial for their storage and handling, as they can be susceptible to degradation pathways such as protodeboronation and oxidation. The following protocol allows for the comparative assessment of the stability of this compound in different solvents.
Experimental Protocol: Solution Stability Study
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 0.1 M) in the selected solvents.
-
Incubation: Store aliquots of each solution under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), analyze the samples by HPLC or ¹H NMR to monitor the concentration of the parent boronic acid and the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining boronic acid against time for each solvent system to determine the degradation kinetics.
Data Presentation: Stability of this compound (% remaining after 48h)
| Solvent | Room Temperature | 50 °C |
| Toluene | [Experimental Data] | [Experimental Data] |
| THF | [Experimental Data] | [Experimental Data] |
| Dioxane | [Experimental Data] | [Experimental Data] |
| MeCN | [Experimental Data] | [Experimental Data] |
| DMF | [Experimental Data] | [Experimental Data] |
| EtOH | [Experimental Data] | [Experimental Data] |
| Water (pH 7) | [Experimental Data] | [Experimental Data] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, and the choice of solvent can significantly impact its efficiency. The following protocol is designed to evaluate the performance of this compound in this reaction across various solvent systems.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
-
Reaction Setup: In a series of reaction tubes, combine this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: To each tube, add a different degassed solvent (e.g., Toluene, THF/H₂O, Dioxane/H₂O, MeCN, DMF).
-
Reaction Conditions: Heat the reactions to a standard temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Analysis: After a set time (e.g., 12 hours), quench the reactions, extract the product, and determine the yield by a suitable analytical method (e.g., GC with an internal standard or isolated yield after purification).
Data Presentation: Suzuki-Miyaura Coupling Yields (%)
| Solvent System | This compound | Phenylboronic acid | 4-Acetylphenylboronic acid | 2-Chlorophenylboronic acid |
| Toluene | [Experimental Data] | 95[5] | [Experimental Data] | [Experimental Data] |
| THF/H₂O (4:1) | [Experimental Data] | [Literature/Experimental Data] | [Experimental Data] | [Experimental Data] |
| Dioxane/H₂O (4:1) | [Experimental Data] | [Literature/Experimental Data] | [Experimental Data] | [Experimental Data] |
| MeCN | [Experimental Data] | [Literature/Experimental Data] | [Experimental Data] | [Experimental Data] |
| DMF | [Experimental Data] | [Literature/Experimental Data] | [Experimental Data] | [Experimental Data] |
Note: Electron-donating groups on the arylboronic acid can enhance nucleophilicity and potentially increase yields, while strong electron-withdrawing groups can decrease reactivity.[5]
Performance in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a valuable route to C-N and C-O bonds. The solvent can play a crucial role in this copper-catalyzed reaction.
Experimental Protocol: Chan-Lam N-Arylation of Aniline
-
Reaction Setup: In a series of reaction tubes, combine this compound (1.5 equiv.), aniline (1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a ligand/base (e.g., Pyridine).
-
Solvent Addition: To each tube, add a different solvent (e.g., CH₂Cl₂, MeOH, MeCN, Toluene).
-
Reaction Conditions: Stir the reactions at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: After a set time (e.g., 48 hours), work up the reactions and determine the product yield.
Data Presentation: Chan-Lam Coupling Yields (%)
| Solvent | This compound | Phenylboronic acid | 4-Acetylphenylboronic acid | 2-Chlorophenylboronic acid |
| CH₂Cl₂ | [Experimental Data] | 88[5] | [Experimental Data] | [Experimental Data] |
| MeOH | [Experimental Data] | [Literature/Experimental Data] | [Experimental Data] | [Experimental Data] |
| MeCN | [Experimental Data] | [Literature/Experimental Data] | [Experimental Data] | [Experimental Data] |
| Toluene | [Experimental Data] | [Literature/Experimental Data] | [Experimental Data] | [Experimental Data] |
Note: Similar to the Suzuki-Miyaura reaction, electron-rich arylboronic acids tend to give higher yields in Chan-Lam couplings.[5]
Conclusion
The systematic evaluation of this compound across different solvent systems for solubility, stability, and reactivity in key cross-coupling reactions is essential for its effective utilization in synthetic chemistry. The protocols and data presentation formats provided in this guide offer a standardized approach for this assessment. The resulting data will enable researchers to make informed decisions on solvent selection, leading to optimized reaction conditions, improved yields, and more robust synthetic processes. It is anticipated that the electronic effects of the acetyl (electron-withdrawing) and chloro (electron-withdrawing and ortho-steric) substituents will influence the performance of this compound relative to simpler analogs.
References
Methods to assess the purity and quality of synthesized 5-Acetyl-2-chlorophenylboronic acid.
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of synthesized intermediates like 5-Acetyl-2-chlorophenylboronic acid is paramount for the reliability of subsequent reactions and the safety of final products. This guide provides a comprehensive comparison of key analytical methods for this purpose, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The primary techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information regarding the identity, purity, and potential impurities of the synthesized compound.
Table 1: Quantitative Performance of Analytical Methods for this compound Purity Assessment
| Parameter | HPLC-UV | Quantitative ¹H NMR (qNMR) | LC-MS |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | ~0.1% w/w | ~1.2 ng (for similar boronic acids)[2] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL[1] | ~0.5% w/w | ~1 ng/mL[2] |
| Linearity (R²) | >0.99 | >0.99 | >0.99[2] |
| Precision (RSD) | < 2.0%[1] | < 1.0% | < 5.0% |
| Key Advantage | High throughput, robust for routine quality control. | Absolute quantification without a specific standard of the analyte; provides structural information.[3] | High sensitivity and selectivity for trace impurity identification.[2] |
| Common Impurities Detected | Starting materials, by-products, boroxine (trimeric anhydride). | Residual solvents, boroxine, structurally similar impurities. | Trace impurities, degradation products (e.g., from protodeboronation).[4] |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the purity assessment of non-volatile compounds like this compound.[3]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient : A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Purity Calculation : The purity is typically determined by the area normalization method, where the peak area of the main compound is expressed as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[3] ¹H NMR is particularly useful for identifying and quantifying the main compound and any proton-containing impurities. ¹¹B NMR can provide information on the different boron species present.[3]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation for ¹H NMR : Dissolve approximately 5 mg of the sample in 0.7 mL of a deuterated solvent such as DMSO-d₆ or Methanol-d₄. The use of protic solvents like methanol-d4 can help break up the trimeric boroxine anhydride, which can complicate spectra.[6]
-
¹H NMR Parameters :
-
Pulse Sequence : Standard single pulse.
-
Number of Scans : 16-64 scans for sufficient signal-to-noise.
-
Relaxation Delay (D1) : 5-7 times the longest T1 for quantitative analysis.
-
-
Sample Preparation for ¹¹B NMR : Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable solvent.
-
¹¹B NMR Parameters :
-
Frequency : e.g., 128 MHz on a 400 MHz spectrometer.
-
Number of Scans : 1024 or more to achieve a good signal-to-noise ratio.[2]
-
-
Data Analysis : The purity is determined by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard of known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying trace impurities.
-
Instrumentation : An HPLC or UPLC system coupled to a mass spectrometer (e.g., with an electrospray ionization - ESI source).[1]
-
Chromatographic Conditions : Similar to the HPLC method described above, but often with a faster gradient for high-throughput analysis.[1][2]
-
MS System :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative ion mode for boronic acids.
-
Mass Range : m/z 50 - 500.
-
Analysis : Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific impurities.[7]
-
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase composition.
-
Data Analysis : The mass-to-charge ratio (m/z) of the parent ion and its fragments can be used to identify known and unknown impurities by comparing with theoretical masses or spectral libraries.
Visualizing the Workflow and Method Comparison
To better illustrate the process of purity and quality assessment, the following diagrams outline the general workflow and a comparison of the primary analytical techniques.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. reddit.com [reddit.com]
- 7. sciex.com [sciex.com]
Comparison of different synthetic routes for preparing 5-Acetyl-2-chlorophenylboronic acid.
A Comparative Guide to the Synthetic Routes of 5-Acetyl-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized arylboronic acids is a cornerstone of modern medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures. This compound, with its distinct substitution pattern, represents a valuable building block. This guide provides an objective comparison of three distinct synthetic strategies for its preparation: a classical Grignard reaction involving a protected ketone, a modern palladium-catalyzed Miyaura borylation, and a direct synthesis via lithium-halogen exchange. Each route is evaluated based on experimental data from analogous reactions, offering insights into potential yields, reaction conditions, and overall efficiency.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound is governed by factors such as the availability of starting materials, tolerance to functional groups, scalability, and cost. Below is a summary of quantitative data for the three proposed routes, compiled from literature precedents on similar substrates.
| Parameter | Route 1: Grignard with Protection | Route 2: Miyaura Borylation | Route 3: Lithium-Halogen Exchange |
| Starting Material | 4-Bromo-3-chloroacetophenone | 1-(2,5-dichlorophenyl)ethan-1-one | 1-bromo-4-chloro-2-iodobenzene |
| Key Reagents | Ethylene glycol, Mg, Triisopropyl borate | Bis(pinacolato)diboron, Pd catalyst | n-Butyllithium, Triisopropyl borate |
| Number of Steps | 3 | 1 | 1 |
| Overall Yield (approx.) | 45-65% | 70-90% | 50-70% |
| Reaction Temperature | -78°C to reflux | Room temperature to 80°C | -78°C |
| Key Advantages | Utilizes classical, well-understood reactions. | High functional group tolerance, high yield. | Direct, one-pot synthesis. |
| Key Disadvantages | Requires protection/deprotection steps. | Requires expensive palladium catalyst and ligands. | Requires cryogenic temperatures and strictly anhydrous conditions. Sensitive to acetyl group. |
Experimental Protocols
Route 1: Grignard Reaction with Ketone Protection
This route involves the protection of the ketone functionality as a ketal, followed by a Grignard reaction and subsequent deprotection.
Step 1: Ketal Protection of 4-Bromo-3-chloroacetophenone To a solution of 4-bromo-3-chloroacetophenone (1.0 eq) in toluene, ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq) are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-bromo-3-chlorophenyl)-2-methyl-1,3-dioxolane.[1][2]
Step 2: Grignard Reaction and Borylation The protected acetophenone (1.0 eq) is dissolved in anhydrous THF. Magnesium turnings (1.2 eq) are added, and the reaction is initiated with a small crystal of iodine. The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then added dropwise to a solution of triisopropyl borate (1.5 eq) in anhydrous THF at -78°C. The reaction is allowed to warm to room temperature and stirred overnight.[3][4]
Step 3: Hydrolysis and Deprotection The reaction mixture is quenched by the slow addition of 2 M HCl at 0°C and stirred for several hours to effect deprotection of the ketal. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.[1][3]
Route 2: Palladium-Catalyzed Miyaura Borylation
This method allows for the direct conversion of an aryl halide to the corresponding boronic ester, which can be subsequently hydrolyzed.
Experimental Protocol: A mixture of 1-(2,5-dichlorophenyl)ethan-1-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as PdCl2(dppf) (3 mol%) is placed in a reaction vessel under an inert atmosphere.[5] Anhydrous dioxane or a similar solvent is added, and the mixture is heated to 80°C for 12-24 hours.[3][6] After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting boronic ester can be hydrolyzed to the boronic acid by treatment with aqueous acid. The product is then extracted and purified.
Route 3: Lithium-Halogen Exchange
This route offers a direct synthesis from a polyhalogenated precursor, exploiting the differential reactivity of halogens in the exchange reaction.
Experimental Protocol: To a solution of a suitable starting material such as 1-bromo-4-chloro-2-iodobenzene (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange at the most reactive position (iodine).[7][8] A solution of triisopropyl borate (1.5 eq) in THF is then added dropwise, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with 2 M HCl, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified. This route would require a subsequent step to introduce the acetyl group. A more direct, but potentially lower-yielding approach, would start with a protected 1-(4-bromo-2,5-dichlorophenyl)ethan-1-one, where the bromine would be selectively exchanged.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Synthetic workflow for Route 3.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109438493A - The method for preparing borate based on n-BuLi - Google Patents [patents.google.com]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Cost-benefit analysis of using 5-Acetyl-2-chlorophenylboronic acid in research projects.
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of a synthetic research project. This guide provides a comprehensive cost-benefit analysis of 5-Acetyl-2-chlorophenylboronic acid and its alternatives in common research applications, with a focus on Suzuki-Miyaura cross-coupling reactions and the synthesis of benzofuran derivatives.
Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boronic acid derivative can significantly impact reaction yields, times, and overall efficiency. This section compares the performance of this compound with three common alternatives: 2-chlorophenylboronic acid, 4-acetylphenylboronic acid, and 5-acetyl-2-fluorophenylboronic acid.
Table 1: Performance Comparison of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 100 | 12 | Data Not Available |
| 2-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | Dioxane | K₃PO₄ | 100 | 2 | 95 |
| 4-Acetylphenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | 18 | 92 |
| 5-Acetyl-2-fluorophenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | K₂CO₃ | 80 | 12 | Data Not Available |
Note: The data presented is compiled from different sources and should be used as a qualitative guide. Direct quantitative comparison requires experiments conducted under identical conditions.
Performance in Benzofuran Synthesis
Benzofurans are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. The intramolecular cyclization of substituted phenols, often formed via Suzuki-Miyaura coupling, is a common strategy for their synthesis.
Table 2: Application of Phenylboronic Acid Derivatives in Benzofuran Synthesis
| Boronic Acid Derivative | Reaction Type | Key Intermediates | Reported Yields |
| This compound | Multi-step synthesis | Not specified | Data Not Available |
| 2-Chlorophenylboronic acid | Palladium-catalyzed annulation | o-alkynylphenols | Good to excellent |
| 4-Acetylphenylboronic acid | Intramolecular O-arylation | α-aryloxyketones | Moderate to good |
| 5-Acetyl-2-fluorophenylboronic acid | Not specifically reported | - | Data Not Available |
Cost-Benefit Analysis
The cost of starting materials is a significant factor in the economic viability of a research project. The following table provides an approximate cost comparison for the discussed boronic acid derivatives. Prices can vary between suppliers and are subject to change.
Table 3: Cost Comparison of Phenylboronic Acid Derivatives
| Boronic Acid Derivative | Supplier Example | Price (USD/g) |
| This compound | Not readily available | Not readily available |
| 2-Chlorophenylboronic acid | Matrix Scientific | ~$38/g[1] |
| 4-Acetylphenylboronic acid | LookChem | ~$10-45/g[2] |
| 5-Acetyl-2-fluorophenylboronic acid | NewblueCHEM | ~$20/g[3] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for Suzuki-Miyaura reactions using some of the discussed boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Signaling Pathways and Experimental Workflows
The application of these boronic acids often lies in the synthesis of molecules that interact with specific biological pathways. For instance, many benzofuran derivatives are known to exhibit anticancer, antibacterial, and antifungal properties. The acetyl and chloro/fluoro substituents on the phenylboronic acid ring can be strategically utilized to modulate the electronic properties and steric bulk of the final molecule, thereby influencing its biological activity.
Caption: A generalized workflow for the synthesis and evaluation of benzofuran derivatives.
Conclusion
This compound represents a potentially valuable building block for the synthesis of complex organic molecules. However, the current lack of readily available commercial sources and published experimental data makes a direct cost-benefit analysis challenging. In contrast, alternatives such as 2-chlorophenylboronic acid and 4-acetylphenylboronic acid are more accessible and have well-documented applications in Suzuki-Miyaura coupling and benzofuran synthesis, often providing high yields.
For researchers considering the use of this compound, a preliminary small-scale synthesis and reaction optimization would be necessary to ascertain its performance benefits against more established and cost-effective alternatives. The choice of a particular boronic acid will ultimately depend on the specific synthetic goals, the desired substitution pattern on the target molecule, and the overall budget of the research project.
References
Safety Operating Guide
Proper Disposal of 5-Acetyl-2-chlorophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 5-Acetyl-2-chlorophenylboronic acid are critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and environmental impact.
Proper disposal of this compound, a halogenated organic compound, is not merely a matter of laboratory hygiene but a legal and ethical responsibility. Improper disposal can lead to environmental contamination and potential health hazards. Adherence to institutional and regulatory protocols is paramount.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material and its containers should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information pertinent to the disposal of this compound and related compounds.
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity, Oral | Harmful if swallowed. | Do not ingest. In case of accidental ingestion, seek immediate medical attention. |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. Wear appropriate gloves. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles. In case of contact, rinse cautiously with water for several minutes. |
| Hazardous Combustion Products | Thermal decomposition can produce carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride gas.[1][2] | Keep away from heat and sources of ignition.[1] Firefighting should be conducted with appropriate respiratory protection. |
| Environmental Hazards | Discharge into the environment must be avoided. Do not let the chemical enter drains.[3] | Dispose of as hazardous chemical waste. Do not dispose of down the drain. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Segregation: this compound is a halogenated organic compound. It must be disposed of in a designated, properly labeled hazardous waste container for "Halogenated Organic Solids."[4] Do not mix with non-halogenated waste, acids, bases, or other incompatible chemicals.[5]
-
Container Management: Ensure the designated waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Transfer of Waste: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust. If dealing with residual amounts in its original container, the entire container should be placed in the hazardous waste stream. Do not attempt to rinse the container into the sink.
-
Spill Management: In the event of a spill, do not use water to clean the area. Sweep up the solid material carefully, avoiding dust generation, and place it into the designated halogenated waste container.[1] The area can then be decontaminated with an appropriate solvent, and the cleaning materials should also be disposed of as hazardous waste.
-
Final Disposal: Once the waste container is full (typically no more than 90% capacity), seal it securely. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[2][6]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps from handling the chemical to its final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Acetyl-2-chlorophenylboronic acid
Essential Safety and Handling Guide for 5-Acetyl-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. The information is synthesized from safety data sheets of structurally similar compounds to ensure a high standard of laboratory safety.
Immediate Safety and Hazard Information
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
-
Harmful if Swallowed: Some analogs are harmful if ingested.
Hazard Classifications (Based on Analog Data)
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation[1][2] |
| Acute toxicity, Oral | 4 | Exclamation Mark | Warning | H302: Harmful if swallowed[3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[1][2]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
Personal Protective Equipment (PPE)
The following PPE is required for handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield.[1][5] | Protects against dust particles and splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact and irritation. |
| Body | A laboratory coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.[1][5] | Protects skin and clothing from contamination. |
| Respiratory | For operations with a high likelihood of dust generation, a NIOSH/MSHA-approved respirator should be used.[2][5] | Prevents inhalation of irritating dust particles. |
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
-
Remove contaminated clothing promptly and wash it before reuse.[1]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation: This compound is a halogenated organic solid. It must be segregated into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.
-
Container Integrity: Use a compatible, sealed, and properly labeled container for waste collection. Ensure the exterior of the container remains clean.
-
Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safe handling workflow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
